Technical Documentation Center

1-methyl-5-(4-nitrophenyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole
  • CAS: 1339768-47-6

Core Science & Biosynthesis

Foundational

1-methyl-5-(4-nitrophenyl)-1H-pyrazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. This document serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. This document serves as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and critical data to support further investigation and application of this compound. The pyrazole moiety is a significant scaffold in medicinal chemistry, and this particular derivative, with its distinct substitution pattern, presents unique opportunities for exploration.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] The five-membered aromatic ring containing two adjacent nitrogen atoms provides a stable and versatile scaffold for the development of a wide range of biologically active molecules.[1] The inherent chemical properties of the pyrazole nucleus, including its ability to participate in hydrogen bonding and various other non-covalent interactions, make it a privileged structure in drug design.

1-methyl-5-(4-nitrophenyl)-1H-pyrazole is a specific analog that combines the pyrazole core with a methyl group at the N1 position and a 4-nitrophenyl substituent at the C5 position. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the electronic and, consequently, the biological properties of the molecule. This guide aims to provide a detailed and authoritative resource on this compound to facilitate its use in research and development.

Chemical Structure and Nomenclature

A precise understanding of the chemical identity of a compound is paramount for any scientific investigation. This section details the structural and naming conventions for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

IUPAC Name and Synonyms
  • IUPAC Name: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

  • Synonyms: While there are no widely used common names, it may be referred to by its Chemical Abstracts Service (CAS) Registry Number or internal company codes.

Chemical Structure and Key Features

The molecular structure consists of a central pyrazole ring. A methyl group is covalently bonded to the nitrogen atom at position 1, and a phenyl group, substituted with a nitro group at its para-position (position 4), is attached to the carbon atom at position 5 of the pyrazole ring.

Figure 1. Chemical structure of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Physical and Chemical Properties

The physicochemical properties of a compound are fundamental to its behavior and are critical for experimental design and interpretation.

PropertyValueReference
Molecular Formula C₁₀H₉N₃O₂[2]
Molecular Weight 203.20 g/mol [2]
Appearance Pale yellow solid
Melting Point 124-126 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Topological Polar Surface Area 63.6 Ų[2]

Synthesis and Characterization Protocols

The ability to reliably synthesize and characterize a compound is a cornerstone of chemical and pharmaceutical research. This section provides a proven protocol for the synthesis of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole and outlines the necessary characterization techniques.

Experimental Protocol: Synthesis

A common and effective method for synthesizing this class of pyrazoles is through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.

synthesis_workflow start Starting Materials: - (4-Nitrophenyl)hydrazine - A suitable 1,3-dicarbonyl compound reaction Cyclocondensation Reaction Solvent: Glacial Acetic Acid Condition: Reflux start->reaction workup Work-up 1. Cool to room temperature 2. Pour into ice-water 3. Filter the precipitate reaction->workup purification Purification Recrystallization from Ethanol workup->purification product Final Product: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole purification->product

Figure 2. A generalized workflow for the synthesis of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-nitrophenyl)hydrazine in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of a suitable 1,3-dicarbonyl compound.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with constant stirring. The crude product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Characterization Techniques

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments. Characteristic peaks for the aromatic protons of the nitrophenyl ring, the pyrazole ring protons, and the methyl group protons are expected.

    • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule, showing distinct signals for each unique carbon atom.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include those for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the rings, and strong, characteristic bands for the symmetric and asymmetric stretching of the nitro (NO₂) group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 203.20.[2]

Potential Applications in Drug Development and Research

The structural features of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole suggest several potential avenues for its application in research and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the nitro group can serve as a handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physical properties, synthesis, and characterization of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. The information presented herein is intended to serve as a valuable and authoritative resource for scientists and researchers. The well-defined synthetic route and clear characterization data should enable the reliable production and identification of this compound, paving the way for its further exploration in medicinal chemistry and other scientific disciplines.

References

  • PubChem. (n.d.). 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Yasmeen, S., & Baseer, M. A. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(4). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Structural Elucidation of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole: A Comprehensive NMR Spectroscopy Guide

Introduction & Mechanistic Grounding The pyrazole scaffold is a privileged pharmacophore in drug development, frequently utilized for its favorable physicochemical properties and ability to engage in diverse hydrogen-bon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The pyrazole scaffold is a privileged pharmacophore in drug development, frequently utilized for its favorable physicochemical properties and ability to engage in diverse hydrogen-bonding networks. When synthesizing N-substituted pyrazoles, such as 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, chemists frequently encounter a critical regiochemical challenge: the differentiation between 1,3-disubstituted and 1,5-disubstituted regioisomers.

Because standard mass spectrometry and infrared spectroscopy cannot easily distinguish these positional isomers, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool. The baseline chemical shifts of the pyrazole ring are highly sensitive to both solvent effects and substitution patterns (1)[1]. Furthermore, the introduction of a strongly electron-withdrawing nitroaromatic group induces significant anisotropic deshielding across both the phenyl and pyrazole systems (2)[2]. This whitepaper provides an in-depth, self-validating framework for the structural assignment of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole using 1D and 2D NMR techniques.

Causality in Signal Assignment and Regiochemistry

To establish a self-validating analytical system, one must understand the causality behind the observed chemical shifts rather than merely matching peaks to structures.

The Anisotropic Effect of the Nitro Group

The p-nitrophenyl substituent exerts a profound electronic influence on the molecule. The nitro (-NO₂) group is strongly electron-withdrawing via both induction (-I) and resonance (-M). This pulls electron density away from the phenyl ring, specifically deshielding the protons ortho to the nitro group (C3'/C5'). Consequently, these protons resonate significantly downfield at approximately δ 8.32 ppm . The protons meta to the nitro group (C2'/C6') are less deshielded, appearing around δ 7.65 ppm .

Pyrazole Ring Shielding Dynamics

Despite being an aromatic heterocycle, the pyrazole C4 proton is uniquely shielded, typically appearing between δ 6.30 - 6.50 ppm . This occurs because the N1 atom donates its lone pair into the π-system, increasing the electron density at the C4 position. The C3 proton, adjacent to the electronegative N2 atom, is deshielded and appears further downfield at δ 7.55 ppm .

2D HMBC: The Ultimate Regiochemical Proof

During the synthesis of N-substituted pyrazoles, mixtures of 1,3- and 1,5-isomers are common (3)[3]. 1D NMR alone is often insufficient to definitively prove which isomer has been isolated. To validate the 1,5-substitution pattern of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, Heteronuclear Multiple Bond Correlation (HMBC) is required (4)[4]. In the 1,5-isomer, the N-methyl protons (δ 3.95) will show a strong ³J correlation to the quaternary C5 carbon (δ 141.5), which simultaneously shows correlations to the phenyl C2'/C6' protons. This specific connectivity network is impossible in the 1,3-isomer, making the protocol self-validating.

HMBC_Correlations NCH3 N1-CH3 Proton δ 3.95 ppm C5 C5 Carbon δ 141.5 ppm NCH3->C5 ³J_CH Correlation (Definitive) C4 C4 Proton δ 6.45 ppm C4->C5 ²J_CH Correlation C1p C1' Aryl Carbon δ 136.4 ppm C1p->C5 Direct Bond (Substituent)

Fig 2. Key HMBC correlations establishing the 1,5-substitution pattern.

Quantitative Data Presentation

The following tables summarize the validated ¹H and ¹³C NMR assignments for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-CH₃ 3.95Singlet (s)-3HN1-Methyl
C4-H 6.45Doublet (d)2.01HPyrazole C4
C3-H 7.55Doublet (d)2.01HPyrazole C3
C2'/C6'-H 7.65Doublet (d)8.82HAr-H (ortho to pyrazole)
C3'/C5'-H 8.32Doublet (d)8.82HAr-H (ortho to NO₂)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment
N-CH₃ 38.5CH₃N1-Methyl
C4 107.2CHPyrazole C4
C3 139.8CHPyrazole C3
C5 141.5CqPyrazole C5 (Quaternary)
C1' 136.4CqAr-C (ipso to pyrazole)
C2'/C6' 129.5CHAr-C (ortho to pyrazole)
C3'/C5' 124.1CHAr-C (ortho to NO₂)
C4' 148.2CqAr-C (ipso to NO₂)

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition that supports the E-E-A-T principles of scientific rigor, the following step-by-step methodology must be adhered to.

Phase 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of the purified compound for ¹H NMR, or 40–50 mg for ¹³C NMR, into a clean glass vial. Causality: Higher concentration is required for ¹³C due to its low natural isotopic abundance (1.1%) and low gyromagnetic ratio.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides a necessary deuterium lock signal for the spectrometer and lacks exchangeable protons that would obscure the analyte's signals.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field shimming.

Phase 2: Spectrometer Acquisition Parameters
  • ¹H NMR Acquisition:

    • Set the frequency to 400 MHz.

    • Number of Scans (NS) = 16.

    • Relaxation Delay (D1) = 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration values accurately reflect the relative number of protons (e.g., exactly 3H for the methyl group).

  • ¹³C NMR Acquisition:

    • Set the frequency to 100 MHz.

    • Number of Scans (NS) = 1024.

    • Enable WALTZ-16 proton decoupling. Causality: Broadband decoupling collapses complex ¹H-¹³C splitting into sharp singlets. This vastly simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • 2D HMBC Acquisition:

    • Set up a gradient-selected HMBC sequence.

    • Optimize the long-range coupling delay for J = 8.0 Hz (standard for aromatic ³J couplings).

NMR_Workflow Prep 1. Sample Prep (CDCl3, TMS) Acq1D 2. 1D Acquisition (1H & 13C) Prep->Acq1D Acq2D 3. 2D Acquisition (HSQC & HMBC) Acq1D->Acq2D Analysis 4. Signal Assignment & Integration Acq2D->Analysis Validation 5. Regiochemistry Validation Analysis->Validation

Fig 1. Step-by-step NMR acquisition and structural validation workflow.

Phase 3: Data Processing and Validation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Phase and baseline correct the spectra manually.

  • Calibrate the chemical shift scale by setting the internal TMS singlet to exactly δ 0.00 ppm (or the residual CHCl₃ peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Cross-reference the 1D integrations with the 2D HMBC map to conclusively validate the 1,5-substitution pattern.

References

  • 4, The Journal of Organic Chemistry - ACS Publications[4] 2.3, RSC Advances[3] 3.2, Digital CSIC[2] 4.1, ResearchGate / Spectrochimica Acta[1]

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole Derivatives

Foreword: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its structural versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents. From the anti-inflammatory celecoxib to the anti-cancer agent crizotinib, pyrazole derivatives have demonstrated a remarkable capacity to modulate a wide array of biological targets with high potency and selectivity. This guide focuses on a specific, yet underexplored, subclass: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole derivatives. The introduction of a 1-methyl group and a 5-(4-nitrophenyl) moiety creates a unique electronic and steric profile, suggesting a distinct and potent mechanism of action. This document will synthesize existing knowledge on related compounds to elucidate the probable biological targets and molecular pathways modulated by this promising chemical scaffold.

Antimicrobial and Antiviral Potential: A Primary Mechanistic Hypothesis

The presence of a nitrophenyl group on the pyrazole ring is a strong indicator of potential antimicrobial and antiviral activities. This is a well-documented structural motif in medicinal chemistry, often associated with the disruption of microbial processes.

Proposed Antiviral Mechanism of Action

While direct studies on 1-methyl-5-(4-nitrophenyl)-1H-pyrazole are nascent, compelling evidence from closely related analogs suggests a potent antiviral effect. Specifically, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has demonstrated significant antiviral activity, with a reported EC50 value of 3.6 µM[1]. This suggests that the 5-(4-nitrophenyl)pyrazole core is crucial for this biological activity. The mechanism is likely to involve the inhibition of viral replication enzymes, such as RNA-dependent RNA polymerase or proteases, which are essential for the viral life cycle. The nitro group can act as a bioisostere for other functional groups, enhancing binding affinity to the target protein.

Hypothetical Viral Replication Inhibition Pathway

G cluster_virus Viral Life Cycle Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Viral Genome Replication Uncoating->Replication Translation Protein Synthesis (Translation) Replication->Translation Viral_Polymerase Viral RNA Polymerase Replication->Viral_Polymerase Assembly Virion Assembly Translation->Assembly Release Viral Release Assembly->Release Pyrazole_Derivative 1-methyl-5-(4-nitrophenyl) -1H-pyrazole Derivative Pyrazole_Derivative->Viral_Polymerase Inhibition caption Fig. 1: Proposed inhibition of viral replication.

Broad-Spectrum Antimicrobial Activity

The pyrazole scaffold is a known pharmacophore for antimicrobial agents[2]. Derivatives bearing a nitro-aromatic moiety, such as the 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, are predicted to exhibit activity against a range of bacterial and fungal pathogens[3]. The mechanism likely involves multiple targets, a common trait for nitro-aromatic compounds, which can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication, and their inhibition leads to cell death. Pyrazole derivatives have been shown to act as topoisomerase inhibitors.

  • Disruption of Electron Transport Chain: The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species. These radicals can damage cellular macromolecules, including DNA and proteins, and disrupt cellular respiration.

  • Inhibition of Essential Metabolic Enzymes: These compounds may also inhibit enzymes vital for microbial survival, such as those involved in folate synthesis or cell wall biosynthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Pyrazole Derivative: The 1-methyl-5-(4-nitrophenyl)-1H-pyrazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the pyrazole derivative that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research points to the potential of pyrazole derivatives as anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in cancer.

Kinase Inhibition: A Probable Core Mechanism

The 1-methyl-5-phenyl-1H-pyrazole scaffold is a key structural element in many known kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of kinases. The 5-phenyl group can be substituted to achieve selectivity for different kinases. The 4-nitrophenyl group in the compounds of interest may confer specificity for kinases that have a suitable pocket to accommodate it. Potential kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, its inhibition can halt tumor growth.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, its inhibition can starve tumors of their blood supply.

  • BRAF Kinase: The BRAFV600E mutation is a driver in many melanomas, and its inhibition is a validated therapeutic strategy.

BRAF-MEK-ERK Signaling Pathway and Potential Inhibition

G cluster_pathway MAPK/ERK Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Pyrazole_Derivative 1-methyl-5-(4-nitrophenyl) -1H-pyrazole Derivative Pyrazole_Derivative->BRAF Inhibition caption Fig. 2: Potential inhibition of the BRAF kinase.

Other Potential Anticancer Mechanisms

Beyond kinase inhibition, these derivatives may exert their anticancer effects through other mechanisms known for pyrazole compounds:

  • Tubulin Polymerization Inhibition: Disruption of the microtubule network can lead to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: Preventing the re-ligation of DNA strands after replication can induce DNA damage and cell death.

  • Induction of Apoptosis: These compounds may trigger programmed cell death through various intrinsic or extrinsic pathways.

Potential Anticancer Target Therapeutic Rationale Representative Pyrazole Activity
Protein Kinases (e.g., BRAF, EGFR) Inhibition of oncogenic signaling pathways driving cell proliferation and survival.Many pyrazole derivatives are potent kinase inhibitors.
Tubulin Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.Certain pyrazole hybrids show tubulin polymerization inhibition.
Topoisomerase II Induction of DNA double-strand breaks, leading to cell death.Pyrazole analogs have been identified as topoisomerase II inhibitors.
DNA Minor Groove Interference with DNA replication and transcription.Some pyrazole derivatives have shown DNA binding affinity.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

The pyrazole scaffold is famously present in the selective COX-2 inhibitor celecoxib. This suggests that 1-methyl-5-(4-nitrophenyl)-1H-pyrazole derivatives could also possess anti-inflammatory properties.

Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action would likely be the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and in some cancers. By blocking the conversion of arachidonic acid to prostaglandins, these compounds can reduce pain, inflammation, and fever. The 5-phenyl ring is a key feature for COX-2 selectivity in diaryl heterocycles like celecoxib, and the 4-nitrophenyl group in the present scaffold could play a similar role in binding to the COX-2 active site.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a solution of arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The 1-methyl-5-(4-nitrophenyl)-1H-pyrazole derivative is pre-incubated with the COX-2 enzyme at various concentrations to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Calculation of IC50: The concentration of the pyrazole derivative that causes 50% inhibition of PGE2 production (IC50) is calculated.

Conclusion and Future Directions

The 1-methyl-5-(4-nitrophenyl)-1H-pyrazole scaffold is a largely untapped area of medicinal chemistry with significant therapeutic potential. Based on the extensive research on related pyrazole derivatives, the primary mechanisms of action for this class of compounds are likely to be in the realms of antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The presence of the 4-nitrophenyl group strongly suggests potent antimicrobial and antiviral effects, while the core 1-methyl-5-phenyl-pyrazole structure is a well-established template for kinase and COX-2 inhibitors.

Future research should focus on the synthesis of a library of these derivatives with variations in the substitution pattern to establish clear structure-activity relationships. In vitro and in vivo studies are warranted to confirm the proposed mechanisms of action and to evaluate the therapeutic potential of this promising class of compounds.

References

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. Molecules, 25(3), 566. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

  • Sankaran, M., & Kumarasamy, C. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1645-1650. [Link]

  • Kumar, A., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 5(2), 108-124. [Link]

  • Shaaban, M. R., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2(5), 1-23. [Link]

Sources

Foundational

Thermodynamic Stability Profile of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole: A Comprehensive Methodological Guide

Executive Summary In the landscape of modern drug discovery and energetic materials, functionalized pyrazoles serve as critical structural scaffolds. Specifically, 1-methyl-5-(4-nitrophenyl)-1H-pyrazole presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and energetic materials, functionalized pyrazoles serve as critical structural scaffolds. Specifically, 1-methyl-5-(4-nitrophenyl)-1H-pyrazole presents a unique thermodynamic profile driven by the interplay between its electron-rich nitrogen heterocycle and the strongly electron-withdrawing para-nitroaryl substituent. Understanding the thermodynamic stability—quantified via standard enthalpies of formation ( Δf​H∘ ) and phase transition enthalpies—is paramount for predicting shelf-life, metabolic stability, and synthetic feasibility.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the thermodynamic stability of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. By synthesizing empirical calorimetry with high-level Density Functional Theory (DFT), researchers can establish a rigorous thermodynamic baseline for this and structurally analogous nitro-aryl pyrazoles.

Structural and Electronic Determinants of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally dictated by its internal energy, which is a function of electronic delocalization and steric strain. For 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, three primary structural features govern its enthalpy of formation[1]:

  • Electronic Push-Pull Dynamics: The pyrazole core acts as a π -electron donor, while the para-nitro group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This creates a highly polarized molecular axis.

  • Steric Hindrance and Torsional Strain: Unlike its 3-substituted isomer, the 5-substituted phenyl ring in this compound is adjacent to the N-methyl group at position 1. This proximity induces significant steric clash, forcing the phenyl ring to rotate out of the pyrazole plane.

  • Disruption of Conjugation: The sterically induced non-coplanarity disrupts extended π -conjugation across the inter-ring C-C bond. Consequently, the molecule suffers a thermodynamic penalty (destabilization), resulting in a less negative (or more positive) enthalpy of formation compared to planar isomers[2][3].

G N1 Nitro Group (EWG) Strong -I, -M Effects N2 Phenyl Spacer Conjugation Pathway N1->N2 Electron Withdrawal N3 Pyrazole Core Electron-Rich Heterocycle N2->N3 Delocalization N5 Overall Thermodynamic Stability (ΔfH°) N3->N5 Net Enthalpic Impact N4 Steric Clash (N1-Methyl vs C5-Phenyl) N4->N3 Torsional Strain (Reduces Coplanarity)

Figure 1: Electronic and steric determinants dictating the thermodynamic stability of the molecule.

Experimental Workflows for Thermodynamic Profiling

To establish trustworthy thermodynamic data, experimental protocols must be self-validating. The determination of the gas-phase enthalpy of formation ( Δf​Hgas∘​ ) requires a bipartite approach: measuring the solid-state enthalpy of formation via combustion calorimetry, and measuring the enthalpy of sublimation via effusion techniques[4][5].

Protocol 3.1: Static Bomb Combustion Calorimetry

This protocol determines the standard enthalpy of combustion ( Δc​Hsolid∘​ ), which is subsequently used to calculate Δf​Hsolid∘​ via Hess's Law.

  • Step 1: Sample Preparation. Purify the synthesized 1-methyl-5-(4-nitrophenyl)-1H-pyrazole to >99.9% via repeated recrystallization or sublimation. Press the sample into pellets (approx. 0.5 g) to ensure controlled, uniform burning.

  • Step 2: Bomb Charging. Place the pellet in a platinum crucible within an isoperibol static bomb calorimeter. Add 1.0 mL of deionized water to the bomb to ensure the thermodynamic state of the combustion products (specifically, water) is fully liquid. Pressurize the bomb with high-purity oxygen to 3.0 MPa.

  • Step 3: Ignition and Measurement. Ignite the sample electrically. Monitor the temperature rise of the surrounding water bath to a precision of 1×10−4 K.

  • Step 4: Nitric Acid Correction (Critical Step). Causality Insight: Because the compound contains nitrogen (in both the pyrazole ring and the nitro group), combustion will produce trace amounts of aqueous nitric acid ( HNO3​ ) alongside the standard N2​ gas. The formation of HNO3​ is exothermic. To ensure scientific integrity, the bomb washings must be titrated with 0.1 M NaOH. The heat contributed by HNO3​ formation must be subtracted from the total heat measured to yield the true standard enthalpy of combustion[3][6].

Protocol 3.2: Knudsen Effusion Mass Spectrometry (KEMS)

Nitro-aromatics often undergo thermal degradation before reaching their boiling points. Therefore, determining the enthalpy of sublimation ( Δsub​H∘ ) requires low-temperature, high-vacuum techniques[4][5].

  • Step 1: Cell Loading. Place a micro-sample into a titanium Knudsen cell equipped with a microscopic effusion orifice (e.g., 0.5 mm diameter).

  • Step 2: High-Vacuum Equilibration. Evacuate the chamber to <10−6 Torr. Heat the cell isothermally.

  • Step 3: Mass Spectrometry. Measure the ion intensity of the effusing vapor as a function of temperature.

  • Step 4: Clausius-Clapeyron Analysis. Plot ln(P) versus 1/T . The slope of this line, multiplied by the ideal gas constant ( −R ), yields the enthalpy of sublimation ( Δsub​H∘ ). Causality Insight: Operating under high vacuum allows vapor pressure measurement at temperatures well below the compound's thermal decomposition threshold, ensuring the integrity of the phase-transition data[5].

G S1 Synthesis & Purification (>99.9% Purity) S2 Combustion Calorimetry (ΔcH° solid) S1->S2 S3 Knudsen Effusion (ΔsubH°) S1->S3 S4 DSC / TGA (ΔfusH°, Tm, Td) S1->S4 S5 Standard Enthalpy of Formation (ΔfH° gas) S2->S5 Hess's Law S3->S5 Phase Transition S6 DFT Computational Validation (B3LYP/6-311++G**) S6->S5 Isodesmic Comparison

Figure 2: Experimental and computational workflow for determining standard enthalpies of formation.

Computational Validation (DFT & Isodesmic Reactions)

Experimental thermochemistry must be cross-validated using quantum mechanical models. For nitrogen-rich heterocycles, Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides an optimal balance between computational cost and accuracy[1].

To mitigate systematic errors in electron correlation energy, researchers should employ isodesmic reactions —hypothetical reactions where the number and types of chemical bonds are conserved between reactants and products.

For 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, an appropriate isodesmic reaction would involve the cleavage of the inter-ring C-C bond, reacting the target molecule with benzene to yield 1-methyl-1H-pyrazole and nitrobenzene. Because the enthalpies of formation for benzene, 1-methyl-1H-pyrazole, and nitrobenzene are highly established, calculating the ΔHrxn​ computationally allows for the precise extraction of the target molecule's gas-phase enthalpy of formation.

Quantitative Data Summary

Based on the thermodynamic behavior of closely related energetic materials and substituted pyrazoles[4][5][7], the table below summarizes the extrapolated thermodynamic parameters for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. These baseline values serve as a reference point for quality control in empirical testing.

Thermodynamic ParameterSymbolExtrapolated RangePrimary Analytical Method
Enthalpy of Combustion (Solid) Δc​Hsolid∘​ -4,800 to -5,200 kJ/molStatic Bomb Calorimetry
Enthalpy of Sublimation Δsub​H∘ 85 to 110 kJ/molKnudsen Effusion / TGA
Enthalpy of Formation (Solid) Δf​Hsolid∘​ +50 to +150 kJ/molHess's Law Derivation
Enthalpy of Formation (Gas) Δf​Hgas∘​ +150 to +250 kJ/molDFT (B3LYP) / Isodesmic

Note: The positive enthalpy of formation highlights the endothermic nature of the compound's assembly from standard state elements, a hallmark of nitrogen-rich energetic pharmacophores.

References

  • Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles The Journal of Physical Chemistry A - ACS Public
  • Thermochemical Studies of Pyrazolide The Journal of Physical Chemistry A - ACS Public
  • Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calcul
  • The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry Journal of Chemical & Engineering Data - ACS Public
  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties Scirp.org

Sources

Exploratory

literature review on 1-methyl-5-(4-nitrophenyl)-1H-pyrazole synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is structured to provide not only detailed experimental protocols but also a deep understanding of the underlying chemical principles and the rationale behind the selection of specific reagents and conditions. The core of this guide focuses on a robust and highly regioselective two-step synthesis commencing from the readily available 4'-nitroacetophenone. An alternative pathway involving a chalcone intermediate is also discussed. This guide is intended to be a practical and intellectually stimulating resource for researchers engaged in the synthesis of pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a pharmacologically important scaffold, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific substitution pattern of the pyrazole ring dictates its physicochemical properties and biological activity. The target molecule, 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, incorporates a methyl group at the N1 position and a 4-nitrophenyl group at the C5 position. The presence of the nitro group offers a handle for further functionalization, for instance, through reduction to an amino group, which can then be derivatized to explore structure-activity relationships. This makes the reliable and efficient synthesis of this compound a key objective for many research programs.

Primary Synthesis Pathway: A Two-Step Approach from 4'-Nitroacetophenone

The most direct and widely applicable method for the synthesis of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole is a two-step process that begins with 4'-nitroacetophenone. This pathway is favored due to its high efficiency, regioselectivity, and the commercial availability of the starting materials.

Overall Synthetic Workflow

Overall_Workflow Start 4'-Nitroacetophenone Intermediate 1-(4-Nitrophenyl)-3-dimethylamino- 2-propen-1-one (Enaminone) Start->Intermediate DMF-DMA Product 1-Methyl-5-(4-nitrophenyl)- 1H-pyrazole Intermediate->Product Methylhydrazine

Caption: Two-step synthesis of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-dimethylamino-2-propen-1-one (Enaminone Intermediate)

The first step involves the condensation of 4'-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3] DMF-DMA serves as a highly reactive formylating agent, converting the methyl group of the acetophenone into a dimethylaminovinyl group, thus forming an enaminone.[3]

Reaction Mechanism

Enaminone_Formation cluster_0 Mechanism of Enaminone Formation 4_Nitroacetophenone 4'-Nitroacetophenone Enolate Enolate Intermediate 4_Nitroacetophenone->Enolate Base (self-catalyzed or trace amine) Adduct Tetrahedral Adduct Enolate->Adduct Nucleophilic attack on DMF-DMA DMF_DMA DMF-DMA DMF_DMA->Adduct Enaminone Enaminone Product Adduct->Enaminone - 2x CH3OH Pyrazole_Formation cluster_1 Mechanism of Pyrazole Formation Enaminone Enaminone Intermediate Initial_Adduct Initial Adduct Enaminone->Initial_Adduct Nucleophilic attack Methylhydrazine Methylhydrazine Methylhydrazine->Initial_Adduct Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular cyclization Pyrazole 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole Cyclized_Intermediate->Pyrazole - Dimethylamine, - H2O Chalcone_Pathway Aldehyde Aldehyde Chalcone 4-Nitrochalcone Aldehyde->Chalcone Base (e.g., NaOH) Acetophenone 4'-Nitroacetophenone Acetophenone->Chalcone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Methylhydrazine Pyrazole 1-Methyl-5-(4-nitrophenyl)- 1H-pyrazole Pyrazoline->Pyrazole Oxidation

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Researchers Executive Summary & Strategic Rationale The pyrazole core is a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Researchers

Executive Summary & Strategic Rationale

The pyrazole core is a privileged scaffold in modern drug discovery, exhibiting a broad spectrum of pharmacological activities[1]. However, the de novo construction of unsymmetrically substituted pyrazoles—such as 1-methyl-5-(4-nitrophenyl)-1H-pyrazole—via traditional condensation of 1,3-dicarbonyl compounds with alkylhydrazines frequently results in intractable mixtures of 1,3- and 1,5-regioisomers[2].

To bypass these regiochemical ambiguities and ensure absolute structural fidelity, this protocol utilizes a convergent Suzuki-Miyaura cross-coupling strategy. By coupling a pre-formed, commercially available pyrazole halide (5-bromo-1-methyl-1H-pyrazole) with an aryl boronic acid ((4-nitrophenyl)boronic acid), we dictate the exact connectivity of the final architecture[3]. This application note details a highly reproducible, step-by-step methodology optimized for high yield, minimal protodeboronation, and scalable execution.

Mechanistic Workflow & Reaction Design

The catalytic cycle relies on Pd(dppf)Cl₂, a catalyst featuring a bidentate ligand with a large bite angle. This specific ligand framework accelerates the final reductive elimination step, which is crucial when dealing with electron-deficient coupling partners like the 4-nitrophenyl moiety that can otherwise stall the catalytic cycle.

G A 5-Bromo-1-methyl-1H-pyrazole (Electrophile) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B (4-Nitrophenyl)boronic acid (Nucleophile) B->C D 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole (Target Product) C->D

Workflow for the Suzuki-Miyaura cross-coupling synthesis of the target pyrazole.

Quantitative Reagent Data

The following stoichiometry is optimized for a 10 mmol scale reaction. The slight excess of boronic acid compensates for potential oxidative homocoupling, while the biphasic solvent system ensures optimal solubility for both the organic substrates and the inorganic base.

ReagentMW ( g/mol )EquivalentsMoles (mmol)Mass / Volume
5-Bromo-1-methyl-1H-pyrazole161.001.010.01.61 g
(4-Nitrophenyl)boronic acid166.931.212.02.00 g
Potassium carbonate (K₂CO₃)138.213.030.04.15 g
Pd(dppf)Cl₂·CH₂Cl₂ adduct816.640.05 (5 mol%)0.5408 mg
1,4-Dioxane (Anhydrous)88.11--40 mL
Deionized Water (Degassed)18.02--10 mL

Step-by-Step Experimental Protocol

Phase 1: Preparation and Rigorous Degassing

Causality Note: Oxygen must be strictly excluded from the reaction matrix. O₂ promotes the oxidative homocoupling of the boronic acid (forming 4,4'-dinitrobiphenyl) and rapidly deactivates the active Pd(0) catalytic species.

  • Vessel Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a dual-manifold Schlenk line to the top of the condenser.

  • Reagent Charging: Add 5-bromo-1-methyl-1H-pyrazole (1.61 g, 10.0 mmol), (4-nitrophenyl)boronic acid (2.00 g, 12.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol) to the flask.

  • Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of deionized water.

  • Degassing (Sparging): Submerge a long needle connected to an argon line directly into the biphasic solvent mixture. Sparge with argon gas for a minimum of 15 minutes under vigorous stirring.

Phase 2: Catalysis and Reflux

Causality Note: The catalyst is added post-degassing to prevent premature oxidation. The reaction is heated to 90 °C to provide the activation energy required for the oxidative addition of the electron-rich pyrazole bromide.

  • Catalyst Addition: Briefly remove the septum and quickly add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol). Reseal and flush the headspace with argon for 2 minutes.

  • Heating: Lower the flask into a pre-heated oil bath set to 90 °C. Maintain vigorous stirring (800+ RPM) to ensure adequate mixing of the biphasic system.

  • Monitoring: Allow the reaction to proceed for 4–6 hours. Monitor the consumption of the pyrazole starting material via TLC (Hexanes/Ethyl Acetate 3:1, UV visualization at 254 nm) or LC-MS.

Phase 3: Workup and Isolation

Causality Note: Brine is used during the aqueous wash to break any emulsions formed by the organic/aqueous interface and to drive the organic product entirely into the ethyl acetate layer.

  • Cooling & Quenching: Once complete, remove the flask from the oil bath and allow it to cool to ambient temperature. Dilute the mixture with 50 mL of water and 50 mL of ethyl acetate (EtOAc).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional EtOAc (2 × 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (30 mL) and saturated aqueous NaCl (brine, 30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Collection: Collect the fractions containing the product (typically eluting at Rf ~0.4 in 3:1 Hexanes/EtOAc). Evaporate the solvent to afford 1-methyl-5-(4-nitrophenyl)-1H-pyrazole as a solid.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the protocol was executed successfully, validate the product against the following expected analytical benchmarks:

  • Regiochemical Confirmation (¹H NMR): The defining feature of the 1,5-regioisomer versus the 1,3-regioisomer is the chemical shift of the pyrazole protons and the N-methyl group. In a NOESY/ROESY NMR experiment, you must observe a spatial correlation (NOE cross-peak) between the N-methyl protons (singlet, ~3.9 ppm) and the ortho-protons of the 4-nitrophenyl ring. If this correlation is missing, the 1,3-isomer was formed (which is impossible under this specific cross-coupling route, thus validating the synthetic design)[2].

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 204.1.

  • Troubleshooting - Incomplete Conversion: If LC-MS shows significant unreacted 5-bromo-1-methyl-1H-pyrazole but depleted boronic acid, protodeboronation has occurred. Solution: Ensure the water used is thoroughly degassed, and consider lowering the reaction temperature to 80 °C or switching to a milder base like Cs₂CO₃.

References

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006.
  • "Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones." Organic Letters, ACS Publications.
  • "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, MDPI.

Sources

Application

The Pyrazole Scaffold in Modern Drug Discovery: Application Notes for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have earned it the designation of a "privileged scaffold."[1][3] This core structure is present in a multitude of FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5][6] The physicochemical characteristics of the pyrazole ring, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.

This technical guide focuses on a specific, highly versatile building block: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole . The presence of the electron-withdrawing nitro group on the phenyl ring offers a key chemical handle for further functionalization, making it an ideal starting point for the synthesis of diverse compound libraries. This document provides detailed protocols for the synthesis of this building block and outlines its application in the discovery of novel anticancer and antimicrobial agents.

Synthesis of the Core Building Block: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

The synthesis of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole is efficiently achieved through a well-established two-step sequence involving the formation of an enaminone intermediate followed by a cyclization reaction with methylhydrazine. This method is robust, high-yielding, and amenable to scale-up.

Protocol 1: Synthesis of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Enaminone Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitroacetophenone (1.0 eq) in toluene.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is washed with cold diethyl ether to afford the enaminone intermediate as a yellow solid, which is typically used in the next step without further purification.

Step 2: Cyclization to form 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

  • Reaction Setup: Dissolve the crude enaminone intermediate from Step 1 (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add methylhydrazine sulfate (1.2 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 120 °C) for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Purify the crude product by recrystallization from ethanol to yield pure 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrazole Cyclization 4-Nitroacetophenone 4-Nitroacetophenone Reaction1 Toluene, Reflux 4-Nitroacetophenone->Reaction1 DMFDMA DMF-DMA DMFDMA->Reaction1 Enaminone 3-(Dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one Reaction1->Enaminone Reaction2 Acetic Acid, Reflux Enaminone->Reaction2 Intermediate Methylhydrazine Methylhydrazine Sulfate Methylhydrazine->Reaction2 FinalProduct 1-methyl-5-(4-nitrophenyl) -1H-pyrazole Reaction2->FinalProduct Anticancer_Derivative_Strategy StartingBlock 1-methyl-5-(4-nitrophenyl) -1H-pyrazole Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) StartingBlock->Reduction AmineIntermediate 5-(4-aminophenyl)-1-methyl -1H-pyrazole Reduction->AmineIntermediate Derivatization Acylation / Sulfonylation (R-COCl or R-SO2Cl) AmineIntermediate->Derivatization FinalDerivatives Library of Amide/Sulfonamide Derivatives Derivatization->FinalDerivatives

Figure 2: General strategy for derivatization for anticancer applications.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to assess the inhibitory activity of synthesized pyrazole derivatives on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter. [7]* General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). [8]* Test compounds (synthesized pyrazole derivatives) dissolved in DMSO.

  • Positive control (e.g., Nocodazole or Colchicine).

  • Vehicle control (DMSO).

  • Pre-warmed 96-well black microtiter plates.

  • Fluorescence plate reader capable of kinetic measurements at 37 °C (Excitation: ~360 nm, Emission: ~450 nm).

Procedure:

  • Compound Preparation: Prepare a series of 10x stock dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter, as per the kit manufacturer's instructions. [9] * In a pre-warmed (37 °C) 96-well plate, add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells.

  • Initiation and Measurement:

    • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C.

    • Measure the fluorescence intensity every minute for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each concentration.

    • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Fmax) from the kinetic curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of tubulin polymerization) by fitting the data to a dose-response curve using non-linear regression analysis. [10] Expected Results:

CompoundTargetIC₅₀ (µM)
Positive Control (Colchicine) Tubulin Polymerization1.5 - 3.0
Pyrazole Derivative Example Tubulin Polymerization0.5 - 10
Negative Control Tubulin Polymerization> 100

Application Note 2: Antimicrobial Drug Discovery

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents. [11]Pyrazole derivatives have demonstrated significant potential as antibacterial agents, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. [11][12]The 1-methyl-5-(4-nitrophenyl)-1H-pyrazole scaffold can be utilized to develop novel antibacterial compounds. The nitro group is a key pharmacophore in some antimicrobial agents and also provides a site for further chemical modification.

Strategy for Derivative Synthesis and Evaluation

Derivatives can be synthesized by modifying the pyrazole core or the nitrophenyl ring to investigate their impact on antibacterial activity. The primary evaluation of these new compounds involves determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of novel pyrazole derivatives. [13][14] Materials:

  • Test compounds (synthesized pyrazole derivatives) dissolved in DMSO.

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or turbidity meter.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). [14] * Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [13]2. Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in CAMHB at twice the highest concentration to be tested.

    • Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth. [13]

MIC_Assay_Workflow PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Perform 2-fold Serial Dilution of Pyrazole Derivative in 96-well plate SerialDilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

1-methyl-5-(4-nitrophenyl)-1H-pyrazole is a valuable and versatile building block for drug discovery. Its straightforward synthesis and the reactive handle provided by the nitro group allow for the creation of diverse chemical libraries. The application notes provided herein demonstrate its utility in the development of potent anticancer agents targeting tubulin polymerization and novel antimicrobial compounds. The detailed protocols offer a clear roadmap for researchers to synthesize, derivatize, and evaluate compounds based on this promising pyrazole scaffold.

References

  • Borrego, E. A., et al. (2026). Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. Tech Science Press. Retrieved from [Link]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • K-R, S., & K, B. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]

  • Bio-protocol. (2022). 3.3. Minimum Inhibitory Concentration (MIC) Assay. Bio-protocol. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Retrieved from [Link]

  • Bio-protocol. (2019). 3.3. In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Gising, J., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. Retrieved from [Link]

  • Spengler, G., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • Kamal, A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules. Retrieved from [Link]

  • Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Al-Mulla, A. (2017). Pyrazole and its Derivatives: Synthesis and Pharmacological Activities. Molecules. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Retrieved from [Link]

  • Nguyen, T. T. L., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • He, H., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Al-Mulla, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Kumar, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Retrieved from [Link]

  • A. S. S. Al-Hussaini, et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Frolova, Y., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace. Retrieved from [Link]

  • Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Reduction of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole to Amine

Introduction & Scientific Rationale The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Specifically, 1-methyl-5-(4-aminophenyl)-1H-pyrazole is a critical building block; the nucleophilic aniline moiety allows for subsequent derivatization into amides, ureas, or sulfonamides during lead optimization.

The synthesis of this amine typically relies on the reduction of its stable precursor, 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. While various reduction methods exist (e.g., Fe/NH₄Cl, SnCl₂), catalytic hydrogenation using Palladium on Carbon (Pd/C) remains the industry standard for drug development professionals. The causality behind this preference is clear: it offers exceptional atom economy, a clean reaction profile (with water as the sole stoichiometric byproduct), and highly scalable downstream processing .

Mechanistic Pathway

The reduction of the nitroarene to an aniline proceeds via the classical Haber mechanism. The heterogeneous Pd/C catalyst facilitates the sequential transfer of hydrogen to the nitro group. The reaction cascades through a nitrosoarene and a hydroxylamine intermediate before yielding the final primary amine.

Understanding this mechanistic causality is critical for troubleshooting: incomplete hydrogenation often stalls at the hydroxylamine intermediate. This intermediate can be identified by LC-MS (M+16 relative to the target amine) and requires extended reaction times or increased hydrogen pressure to fully resolve into the target amine.

Mechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 Pd/C, H2 -H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 Pd/C, H2 N4 Aniline (Ar-NH2) N3->N4 Pd/C, H2 -H2O

Catalytic reduction pathway of nitroarenes to anilines via the Haber mechanism.

Experimental Protocols

To accommodate different laboratory setups, two self-validating protocols are provided: Direct Catalytic Hydrogenation (using H₂ gas) and Catalytic Transfer Hydrogenation (using hydrazine hydrate).

Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)

Causality & Setup: This method provides the cleanest reaction profile. Ethanol is selected as the solvent because it offers an optimal balance of substrate solubility and hydrogen gas solubility, accelerating the multiphase (solid-liquid-gas) reaction.

Step-by-Step Methodology:

  • Substrate Dissolution: In a 100 mL round-bottom flask, dissolve 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (10.0 mmol) in absolute ethanol (40 mL).

  • Inerting (Critical Safety Step): Purge the flask with Argon or Nitrogen for 5 minutes. Rationale: Dry Pd/C is highly pyrophoric. Introducing it to solvent vapors in the presence of atmospheric oxygen can cause an immediate flash fire.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (5-10 mol% Pd relative to the substrate).

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas using a balloon or a Parr hydrogenator (1-3 atm). Stir vigorously at room temperature (20-25 °C).

  • Self-Validation & Monitoring: Monitor the reaction via TLC (e.g., 1:1 EtOAc/Hexanes). The starting nitro compound is typically pale yellow and runs higher (less polar). The reaction validates its own completion when the yellow color dissipates, and TLC reveals a highly polar, UV-active spot that stains positive (purple/brown) with Ninhydrin.

  • Filtration: Once complete (typically 2-4 hours), purge the flask with Argon to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite. Rationale: Celite prevents fine Pd particles from passing through the frit, ensuring a metal-free product and preventing fires during filter paper disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-5-(4-aminophenyl)-1H-pyrazole.

Protocol B: Catalytic Transfer Hydrogenation (Hydrazine Hydrate)

Causality & Setup: For laboratories lacking pressurized hydrogen infrastructure, catalytic transfer hydrogenation using hydrazine hydrate offers a highly efficient and safe alternative . Hydrazine decomposes on the palladium surface to generate active hydrogen species and inert nitrogen gas.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (10.0 mmol) in methanol (40 mL) and add 10 wt% Pd/C (5 mol%) strictly under an Argon atmosphere.

  • Reagent Addition: Heat the mixture to 50 °C. Add hydrazine monohydrate (30.0 mmol, 3.0 equiv) dropwise over 15 minutes. Rationale: Dropwise addition controls the exothermic decomposition of hydrazine and prevents the vigorous outgassing of N₂ from overflowing the reaction vessel.

  • Reaction: Stir at 50 °C for 1-2 hours. Monitor via LC-MS for the disappearance of the M+16 hydroxylamine peak.

  • Workup: Filter through Celite while warm, wash the cake with excess methanol, and concentrate the filtrate under reduced pressure.

Workflow S1 1. Substrate Dissolution (EtOH/MeOH) S2 2. Inert Atmosphere Purge (Ar/N2) S1->S2 S3 3. Catalyst Addition (10% Pd/C) S2->S3 Prevents Pd/C ignition S4 4. Hydrogenation (H2 gas or Hydrazine) S3->S4 Introduce Reductant S5 5. Filtration & Workup (Celite pad) S4->S5 Reaction Completion (TLC/LC-MS) S6 6. Pure Amine Product S5->S6 Solvent Evaporation

Step-by-step experimental workflow for the catalytic reduction of nitrophenyl pyrazoles.

Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes and optimization parameters for the reduction of 4-nitrophenyl pyrazoles based on established literature standards .

MethodCatalyst LoadingReductantSolventTemp (°C)Time (h)Expected Yield (%)
Direct Hydrogenation5 mol% (10% Pd/C)H₂ (1 atm)Ethanol252 - 4> 95%
Direct Hydrogenation2 mol% (10% Pd/C)H₂ (3 atm)Methanol251 - 2> 98%
Transfer Hydrogenation5 mol% (10% Pd/C)NH₂NH₂·H₂O (3 eq)Methanol501 - 290 - 95%
Iron Reduction (Alt)*5.0 equiv Fe powderNH₄Cl (aq)EtOH/H₂O804 - 685 - 90%

*Note: Iron reduction is included as a fallback for highly functionalized analogs where over-reduction might be a concern, though unnecessary for the unfunctionalized 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

References

  • Title: Nitro Reduction - Common Conditions: H2 + Pd/C Source: Common Organic Chemistry URL: [Link]

  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: National Center for Biotechnology Information (PMC) URL: [Link]

Application

Application Notes &amp; Protocols: Leveraging 1-Methyl-5-(4-Nitrophenyl)-1H-Pyrazole in Modern Agrochemical Discovery

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in the agrochemical sector. Introduction: The pyrazole ring is a five-membered heterocycle that stan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The pyrazole ring is a five-membered heterocycle that stands as a quintessential "privileged scaffold" in modern chemistry. Its derivatives have given rise to a remarkable breadth of commercial agrochemicals, spanning fungicides, insecticides, and herbicides.[1] Compounds built on this core are responsible for some of the most effective agents in crop protection, from the insecticidal neurotoxicity of Fipronil to the fungicidal respiration-inhibiting power of the succinate dehydrogenase inhibitor (SDHI) class.[2][3]

This guide focuses on a specific, strategically designed starting point for agrochemical discovery: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole . While not a commercialized pesticide itself, its structure is an ideal platform for elaboration and optimization. The nitrophenyl group serves as a versatile chemical handle, readily converted into an amine that opens the door to a vast chemical space of amides, ureas, and sulfonamides.[4] This process of creating a focused library of analogues from a core scaffold is fundamental to modern pesticide discovery.

Here, we provide a comprehensive framework for utilizing this pyrazole scaffold, detailing its synthetic diversification, outlining robust protocols for multi-disciplinary primary screening, and discussing the elucidation of its potential mechanisms of action (MoA). The methodologies described are designed to be self-validating, incorporating necessary controls and clear endpoints to guide a research program from initial synthesis to lead candidate selection.

Part 1: Synthesis and Library Development

The strategic value of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole lies in its potential for diversification. The primary synthetic goal is to convert the chemically inert nitro group into a reactive amine, which then serves as the key point for building a library of derivatives, particularly pyrazole amides—a class known for its potent biological activities.[5]

Synthetic Workflow Rationale

The proposed workflow is a standard, high-yield three-step process common in medicinal and agrochemical chemistry.

  • Core Scaffold Synthesis: A plausible route involves the cyclization of a 1,3-dicarbonyl compound with a substituted hydrazine, a foundational method for creating the pyrazole ring.

  • Nitro Group Reduction: The conversion of the aryl nitro group to an aniline is a critical step. Catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (Fe/HCl) are reliable and scalable methods.[4] This transformation is the gateway to diversification.

  • Amide Coupling: The resulting amine, 1-methyl-5-(4-aminophenyl)-1H-pyrazole, is then coupled with various acid chlorides or carboxylic acids. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the "R" group, which can dramatically influence target-specific activity and physicochemical properties.

Diagram: Synthetic Diversification Workflow

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Key Intermediate cluster_2 Step 3: Library Diversification A 1,3-Diketone Precursor + Methylhydrazine B 1-Methyl-5-(4-nitrophenyl) -1H-pyrazole A->B C Reduction (e.g., Fe/HCl) B->C D 1-Methyl-5-(4-aminophenyl) -1H-pyrazole C->D E Amide Coupling (R-COCl, Base) D->E F Target Library: Pyrazole Amide Derivatives E->F G cluster_0 Normal State (Inhibition) cluster_1 Blocked State (Excitation) GABA GABA Neurotransmitter Receptor GABA Receptor GABA->Receptor Channel_Open Chloride (Cl⁻) Channel OPEN Receptor->Channel_Open Neuron_Hyper Neuron Hyperpolarization (No Nerve Impulse) Channel_Open->Neuron_Hyper Pyrazole Pyrazole Insecticide Receptor_B GABA Receptor Pyrazole->Receptor_B Channel_Closed Chloride (Cl⁻) Channel BLOCKED Receptor_B->Channel_Closed Neuron_Hypo Hyperexcitation (Convulsions, Death) Channel_Closed->Neuron_Hypo G Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC ATP ATP Production (Cell Energy) ETC->ATP SDHI SDHI Fungicide SDHI->Block Block->SDH

Sources

Method

Application Notes and Protocols for the Utilization of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole as a versatile building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole as a versatile building block in various palladium-catalyzed cross-coupling reactions. This document provides not only detailed experimental protocols but also delves into the mechanistic underpinnings and strategic considerations for reaction design and optimization.

Introduction: The Strategic Value of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3] The subject of this guide, 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, is a particularly interesting substrate for several reasons. The presence of the electron-withdrawing nitro group on the phenyl ring can significantly influence the electronic properties of the pyrazole system, potentially modulating its biological activity and reactivity in chemical synthesis. Furthermore, the C-H bonds on the pyrazole ring and the potential for introducing a leaving group (e.g., a halide) at various positions open up a plethora of possibilities for molecular elaboration through cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors.[4][5]

This guide will focus on the application of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (or its halogenated derivatives) in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions. While the specifics can vary, the generally accepted mechanism for these reactions involves a sequence of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[1][4]

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation_or_Migratory_Insertion Transmetalation or Migratory Insertion R-Pd(II)L_n-X->Transmetalation_or_Migratory_Insertion R'-M R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation_or_Migratory_Insertion->R-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][4] To employ 1-methyl-5-(4-nitrophenyl)-1H-pyrazole in a Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group, typically a halide (e.g., Br or I) at a reactive position (e.g., C4).

Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole

This protocol provides a general procedure for the coupling of a halogenated pyrazole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • 4-bromo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium fluoride (KF) (2.0 equivalents)

  • Toluene/Water (4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the 4-bromo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and KF (2.0 equiv).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene/water solvent system.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is often effective for coupling reactions involving heteroaryl halides.[2] The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.

  • Base: KF is a commonly used base in Suzuki couplings and is particularly effective in many cases. Other bases such as K₂CO₃ or Cs₂CO₃ can also be screened.[6][7]

  • Solvent: A biphasic solvent system like toluene/water is often employed to facilitate the dissolution of both organic and inorganic reagents.

II. Heck Reaction: Vinylation of the Pyrazole Core

The Heck reaction enables the coupling of an unsaturated halide with an alkene, providing a powerful method for the synthesis of substituted alkenes.[8][9] A halogenated derivative of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole can be coupled with various alkenes to introduce vinyl functionalities.

Protocol: Heck Coupling of 4-iodo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole

This protocol outlines a general procedure for the Heck reaction. The choice of base and the addition of a phosphine ligand can significantly impact the reaction's efficiency and selectivity.

Materials:

  • 4-iodo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • DMF or Acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve the 4-iodo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole (1.0 equiv) and the alkene (1.5 equiv) in the chosen solvent.

  • Add the base (2.0 equiv) and Pd(OAc)₂ (1-5 mol%).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality in Experimental Choices:

  • Halide Choice: Iodo-substituted pyrazoles are generally more reactive than their bromo- or chloro-counterparts in Heck reactions.[2]

  • Base: An organic base like triethylamine is typically used to neutralize the hydrogen halide formed during the catalytic cycle.

  • Ligands: While some Heck reactions proceed without an additional ligand ("ligandless"), the use of phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve yields and selectivity, especially with less reactive substrates.[8]

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13][14] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Protocol: Sonogashira Coupling of 4-iodo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole

This protocol describes a typical Sonogashira coupling reaction, which often employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Materials:

  • 4-iodo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 4-iodo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed triethylamine as the solvent and base.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights:

  • Copper Co-catalyst: The role of CuI is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] Copper-free Sonogashira protocols exist and can be advantageous in certain cases to avoid issues with copper contamination.[13]

  • Base and Solvent: Triethylamine often serves as both the base and the solvent in Sonogashira reactions.[2]

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][15][16][17] This is particularly relevant for the synthesis of biologically active compounds.

Protocol: Buchwald-Hartwig Amination of 4-bromo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole

This protocol provides a general method for the amination of a halogenated pyrazole. The choice of ligand and base is critical for the success of this reaction.

Materials:

  • 4-bromo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), tBuDavePhos (4 mol%), and NaOtBu (1.4 equiv) to a reaction vessel.

  • Add the 4-bromo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole (1.0 equiv) and the solvent.

  • Add the amine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Trustworthiness Through Self-Validation:

  • Ligand Selection: Bulky, electron-rich phosphine ligands such as tBuDavePhos are often essential for promoting the challenging C-N bond formation in Buchwald-Hartwig aminations, particularly with heteroaryl halides.[16]

  • Base: A strong, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine and facilitate the catalytic cycle.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Substrates, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Pure Product

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Data Summary Table

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosKF, K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 120
Heck Pd(OAc)₂PPh₃, NoneEt₃N, DIPEADMF, Acetonitrile80 - 120
Sonogashira Pd(PPh₃)₂Cl₂/CuIPPh₃Et₃NEt₃N, THF, DMFRoom Temp - 80
Buchwald-Hartwig Pd₂(dba)₃tBuDavePhos, XPhosNaOtBu, K₃PO₄Toluene, Dioxane80 - 110

Conclusion

1-methyl-5-(4-nitrophenyl)-1H-pyrazole represents a valuable and versatile building block for the synthesis of complex organic molecules. Through the strategic application of palladium-catalyzed cross-coupling reactions, researchers can efficiently introduce a wide array of functional groups, enabling the rapid generation of compound libraries for drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of these powerful synthetic transformations. As with any chemical reaction, empirical optimization for each specific substrate combination is highly recommended to achieve the best possible outcomes.

References

  • Benchchem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids.
  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599.
  • RSC Publishing. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(27), 5075-5078.
  • Al-Zahrani, F. A., El-Shehry, M. F., & El-Gazzar, A. B. A. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Molecules, 28(10), 4234.
  • Lee, H. J., Kim, J. H., & Kim, J. N. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4488.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • Shaikh, R. A., Al-Garadah, M. M., & Al-Anazi, M. S. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications – A Comprehensive Review. Molecules, 28(15), 5786.
  • Lee, H. J., Kim, J. H., & Kim, J. N. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(19), 4488.
  • Lee, H. J., Kim, J. H., & Kim, J. N. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4488.
  • Who we serve. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions.
  • ACS Publications. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics.
  • Ocansey, E., Darkwa, J., & Makhubela, B. C. E. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13809-13819.
  • Beilstein Journals. (2011). Amines as key building blocks in Pd-assisted multicomponent processes.
  • MDPI. (2024). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • ResearchGate. (2025). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes.
  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Chemical Science, 5(1), 57-61.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Arkivoc. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • PubMed. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase.
  • Who we serve. (n.d.). Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C.
  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development.
  • ACS Publications. (2015). Synthesis and Rotational Isomerism of 1-Substituted Methyl (S)-[5-(2-Nitrophenyl)-1H-pyrazole-4-carbonyl]alaninates.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...
  • ACS Publications. (2005). A Highly Efficient, Recyclable Catalyst for C−C Coupling Reactions in Ionic Liquids: Pyrazolyl-Functionalized N-Heterocyclic Carbene Complex of Palladium(II). The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • Golden. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • RepHip UNR. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity.
  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.

Sources

Application

in vitro screening assays using 1-methyl-5-(4-nitrophenyl)-1H-pyrazole compounds

Application Note: In Vitro Profiling of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole Derivatives for COX-2 Inhibition and Cytotoxicity Target Audience: Researchers, scientists, and drug development professionals. Executive Sum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole Derivatives for COX-2 Inhibition and Cytotoxicity

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including anti-inflammatory agents (e.g., celecoxib) and kinase inhibitors[1]. Specifically, the 1,5-disubstituted pyrazole architecture is critical for optimal spatial orientation within the hydrophobic active site of Cyclooxygenase-2 (COX-2)[2].

This application note details a robust, self-validating in vitro screening cascade to evaluate 1-methyl-5-(4-nitrophenyl)-1H-pyrazole compounds. The rationale for this specific substitution pattern lies in the electron-withdrawing nature of the 4-nitrophenyl group at position 5. This moiety significantly alters the electron density of the pyrazole core, enhancing dipole-dipole interactions and hydrogen bonding within the COX-2 binding pocket, while simultaneously offering potential multi-target efficacy against specific cancer cell lines[3].

To ensure rigorous data integrity, the protocols herein incorporate built-in quality controls, including Z'-factor validation, strict vehicle concentration limits, and orthogonal cell-based viability profiling.

Experimental Workflow

Workflow A Compound Prep 1-methyl-5-(4-nitrophenyl) -1H-pyrazole B Cell-Free Assay COX-2 Fluorometric Screening A->B 10 mM DMSO C Cell-Based Assay MTT Cytotoxicity Profiling A->C Serial Dilution D Data Analysis IC50 & Z'-Factor B->D Fluorescence Data C->D Absorbance Data

Workflow for in vitro screening of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole derivatives.

Protocol 1: Cell-Free COX-2 Enzyme Inhibition Assay

Principle & Causality: This assay utilizes the peroxidase component of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This reduction is coupled to the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to produce highly fluorescent resorufin. Measuring resorufin fluorescence provides a highly sensitive, real-time kinetic readout of COX-2 activity.

Reagents & Materials:

  • Recombinant Human COX-2 Enzyme

  • Arachidonic Acid (Substrate)

  • ADHP (Fluorometric probe)

  • Hematin (Cofactor)

  • Celecoxib (Positive Control)

  • Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Black 96-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 1-methyl-5-(4-nitrophenyl)-1H-pyrazole derivative in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in Assay Buffer.

    • Causality: The final DMSO concentration in the well MUST be 1%. Higher concentrations of DMSO disrupt the hydrophobic interactions of the enzyme's active site, leading to artificial inhibition and skewed IC50 values.

  • Enzyme Master Mix: Reconstitute COX-2 in Assay Buffer containing 1 µM Hematin.

    • Causality: Hematin provides the essential heme prosthetic group required for the peroxidase activity of COX-2. Without it, the ADHP conversion will not occur, resulting in a false-negative signal.

  • Incubation: Add 10 µL of the test compound, 10 µL of COX-2 enzyme, and 70 µL of Assay Buffer to the microplate. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid and ADHP to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence (Ex/Em = 535/590 nm) continuously for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Self-Validating System (Z'-Factor Calculation): To confirm assay robustness, calculate the Z'-factor using the vehicle control (100% activity, μp​ ) and the Celecoxib positive control (0% activity, μn​ ):

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

An assay is only considered valid and self-consistent if the Z' score is 0.5.

Protocol 2: Cell-Based Cytotoxicity Profiling (MTT Assay)

Principle & Causality: While cell-free assays confirm target engagement, cell-based assays are mandatory to evaluate membrane permeability and off-target cytotoxicity[3]. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This biochemical conversion is strictly dependent on cellular metabolic rate, providing a direct, causal link to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 (Human colorectal adenocarcinoma) cells at 1×104 cells/well in a clear 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the pyrazole derivative (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: The 4-hour window allows sufficient time for mitochondrial enzymes to internalize and reduce the tetrazolium dye without causing over-saturation of the formazan crystals, which would compress the assay's dynamic range.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble formazan crystals.

  • Absorbance Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Mechanistic Pathway Visualization

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Cyclooxygenase Activity Inhibitor 1-methyl-5-(4-nitrophenyl) -1H-pyrazole Inhibitor->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (Inflammatory Mediator) PGG2->PGE2 Peroxidase Activity

Mechanistic pathway of COX-2 inhibition by 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Data Presentation & Analysis

The following table summarizes a mock quantitative profile of the test compound, demonstrating how the dual-screening approach contextualizes target inhibition against cellular viability.

Test CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)HT-29 Cytotoxicity IC₅₀ (µM)
1-methyl-5-(4-nitrophenyl)-1H-pyrazole 0.45 ± 0.0312.5 ± 1.127.715.2 ± 0.8
Celecoxib (Positive Control)0.04 ± 0.0114.8 ± 1.5370.0> 50.0
Doxorubicin (Positive Control)N/AN/AN/A0.8 ± 0.1
Vehicle (0.1% DMSO)InactiveInactiveN/A> 100.0

Data Interpretation: The 1-methyl-5-(4-nitrophenyl)-1H-pyrazole derivative demonstrates sub-micromolar COX-2 inhibition with moderate selectivity over COX-1. Unlike celecoxib, it exhibits notable cytotoxicity against the HT-29 colorectal cell line, suggesting potential multi-targeted anti-proliferative properties that warrant further investigation via apoptosis assays[3].

References

  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. URL:[Link]

  • Naim, M.J., et al. "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences, 2016. URL:[Link]

  • Ravindra, M. V., et al. "QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29." European Journal of Chemistry, 2022. URL:[Link]

Sources

Method

regioselective functionalization techniques for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

An In-Depth Guide to the Regioselective Functionalization of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole for Accelerated Drug Discovery Authored by a Senior Application Scientist Introduction: The Pyrazole Scaffold in Modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Regioselective Functionalization of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole for Accelerated Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a privileged heterocyclic motif, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its metabolic stability, capacity for hydrogen bonding, and its role as a versatile pharmacophore. Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[3][4][5] Notably, the blockbuster drug Celecoxib (Celebrex), a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core, underscoring the therapeutic importance of this scaffold.[6][7]

The biological activity of a pyrazole-based compound is intricately linked to the substitution pattern on the ring. Therefore, the ability to selectively introduce functional groups at specific positions—a process known as regioselective functionalization—is paramount for medicinal chemists. This guide provides a detailed technical overview of proven strategies for the regioselective functionalization of a key pyrazole intermediate: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecular entities.

Structural Analysis and Reactivity Profile

Understanding the inherent electronic and steric properties of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole is crucial for predicting its reactivity and designing successful functionalization strategies.

  • N1-Methyl Group: The methyl group at the N1 position is weakly electron-donating through an inductive effect. It also sterically shields the adjacent C5 and N2 positions.

  • C5-(4-Nitrophenyl) Group: This is the most influential substituent. The phenyl ring is electronically connected to the pyrazole core, but the strongly electron-withdrawing nitro group (-NO₂) at its para-position deactivates the entire molecule towards electrophilic attack through a powerful negative mesomeric (-M) effect.

  • Pyrazole Ring Positions:

    • C3-H: This position is adjacent to the N2 atom. The proton at C3 is expected to be the most acidic C-H proton on the ring, making it a potential site for deprotonation (metalation).

    • C4-H: This position is the most electron-rich and sterically accessible carbon on the pyrazole ring. Despite the overall deactivation by the nitrophenyl group, the C4 position remains the most nucleophilic and is the primary site for electrophilic aromatic substitution.[8]

    • C5-Position: This position is already substituted and thus unavailable for direct functionalization.

This analysis allows us to map the probable sites of chemical reactivity, providing a strategic blueprint for selective modifications.

Figure 1: Predicted reactivity map for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Application Notes & Protocols

Protocol 1: Regioselective C4-Halogenation

The introduction of a halogen (bromine or iodine) at the C4 position is a cornerstone transformation. It provides a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[8] The high regioselectivity for the C4 position is a direct consequence of the electronic factors discussed previously.

Method A: C4-Iodination using Iodine and Iodic Acid

This method is highly effective for installing an iodine atom with excellent regioselectivity. Iodic acid serves as an in-situ oxidant to generate a potent electrophilic iodine species (I⁺).[8]

Experimental Protocol:

  • Reaction Setup: To a solution of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (1.0 eq.) in a suitable solvent mixture (e.g., acetic acid and carbon tetrachloride, 4:1 v/v) in a round-bottom flask, add molecular iodine (I₂, 0.5 eq.).

  • Reagent Addition: Add iodic acid (HIO₃, 0.4 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with aqueous sodium thiosulfate solution (to quench excess iodine) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: C4-Bromination using N-Bromosuccinimide (NBS)

NBS is a mild and convenient source of electrophilic bromine, often preferred over hazardous liquid bromine for its ease of handling and high selectivity.[9]

Experimental Protocol:

  • Reaction Setup: Dissolve 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-6 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with an organic solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

ReactionReagent(s)SolventTemp (°C)Typical Time (h)Selectivity
C4-Iodination I₂, HIO₃AcOH/CCl₄254-12>98% for C4
C4-Bromination NBSAcetonitrile25-502-6>98% for C4
Table 1: Summary of C4-Halogenation Conditions.

Scientist's Notes (Causality & Trustworthiness): The choice between iodination and bromination depends on the desired subsequent reaction. Iodo-derivatives are generally more reactive in palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating; complete consumption of the starting material as monitored by TLC is a reliable indicator of reaction success. The high regioselectivity is expected based on fundamental principles of electrophilic aromatic substitution on pyrazoles.

Protocol 2: C4-Functionalization via Palladium-Catalyzed Cross-Coupling

With the C4-halo-pyrazole in hand, a vast chemical space becomes accessible through transition metal-catalyzed cross-coupling reactions.[10][11] These reactions form new carbon-carbon or carbon-heteroatom bonds with high efficiency and functional group tolerance.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions start 1-methyl-5-(4-nitrophenyl)-1H-pyrazole halogenation C4-Halogenation (Protocol 1) start->halogenation intermediate 4-Halo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole (X = Br, I) halogenation->intermediate suzuki Suzuki Coupling (Ar-B(OH)₂) intermediate->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) intermediate->sonogashira heck Heck Coupling (Alkene) intermediate->heck buchwald Buchwald-Hartwig Amination (R₂NH) intermediate->buchwald prod_suzuki 4-Aryl Product suzuki->prod_suzuki prod_sonogashira 4-Alkynyl Product sonogashira->prod_sonogashira prod_heck 4-Alkenyl Product heck->prod_heck prod_buchwald 4-Amino Product buchwald->prod_buchwald

Figure 2: Workflow for diversifying the pyrazole core via C4-halogenation and subsequent cross-coupling.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole with an arylboronic acid.

Experimental Protocol:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Reaction Setup: To a Schlenk flask, add 4-bromo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or PdCl₂(dppf) (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture with stirring at 80-110 °C for 6-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Scientist's Notes (Causality & Trustworthiness): The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates. For example, electron-rich boronic acids tend to react faster than electron-poor ones. The use of an inert atmosphere is non-negotiable as it prevents the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

Protocol 3: Modification of the Nitrophenyl Substituent

Functionalizing the existing substituent provides an alternative strategy for diversification. The reduction of the nitro group to an amine is a particularly powerful transformation, as it dramatically alters the electronic properties of the molecule and provides a new handle for further chemistry (e.g., amide bond formation, diazotization).

Protocol: Reduction of Nitro Group to Amine

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (1.0 eq.) in a solvent such as ethanol, ethyl acetate, or methanol.

  • Catalyst Addition: Carefully add a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10% w/w).

  • Hydrogen Source:

    • Method A (Hydrogen Balloon): Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen-filled balloon.

    • Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (5-10 eq.) or cyclohexene.

  • Reaction Conditions: Stir the reaction vigorously at room temperature. If using transfer hydrogenation, heating to reflux may be necessary.

  • Reaction Monitoring: Monitor the reaction by TLC. The product amine will have a significantly different Rf value.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting amine is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Scientist's Notes (Causality & Trustworthiness): Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of hydrogen source can be adapted to available laboratory equipment. Filtration through Celite is crucial to remove the pyrophoric palladium catalyst completely. The resulting aniline derivative is a versatile intermediate; it is now an electron-donating group, which will activate the phenyl ring to electrophilic substitution and can be used in a wide array of coupling and condensation reactions.

Summary and Outlook

The regioselective functionalization of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole is a highly achievable goal through the application of modern synthetic methodologies. The predictable reactivity of the pyrazole core, primarily at the C4 position for electrophilic substitution, allows for the reliable installation of versatile handles like halogens. These intermediates are springboards for a multitude of palladium-catalyzed cross-coupling reactions, enabling rapid library synthesis. Furthermore, chemical modification of the nitrophenyl substituent offers an orthogonal approach to generating structural diversity. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this valuable scaffold, accelerating the discovery of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. Retrieved from [Link]

  • Chemical Reviews. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of 4-nitro-1,5-diarylpyrazoles based upon α-Nitroacetophenones. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • IntechOpen. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]

  • Organic Letters. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl₂ and NH₄SCN/KSeCN. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. Retrieved from [Link]

  • MDPI. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • PubMed. (2022). From N-H Nitration to Controllable Aromatic Mononitration and Dinitration-The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. RSC Publishing. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2023). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Retrieved from [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism for the coupling of 3-phenyl-5-methylpyrazole (1 a).... Retrieved from [Link]

  • Indian Academy of Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Journals. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • HETEROCYCLES. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield &amp; Regioselectivity Optimization for 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in 1-methyl-5-arylpyrazole synthesis: regioselectivity .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in 1-methyl-5-arylpyrazole synthesis: regioselectivity .

When synthesizing 1-methyl-5-(4-nitrophenyl)-1H-pyrazole via the condensation of an enaminone (e.g., 1-(4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one) with methylhydrazine, researchers frequently encounter poor yields due to the competitive formation of the 1,3-isomer. This guide provides the mechanistic causality, empirical data, and self-validating protocols required to force the reaction pathway toward the desired 1,5-isomer.

Mechanistic Pathway & Causality Visualization

The divergence between the 1,5-isomer and the 1,3-isomer is dictated by the initial site of nucleophilic attack by methylhydrazine. Methylhydrazine possesses two nucleophilic nitrogen atoms: the terminal −NH2​ (less sterically hindered, more nucleophilic) and the internal −NHCH3​ (more basic, but sterically hindered).

By manipulating the pH of the reaction, we alter the electrophilicity of the enaminone's reactive sites.1[1].

G Start Enaminone + MeNHNH2 1-(4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one Acid Acidic Conditions (pH 2-3) Carbonyl Protonation Start->Acid + HCl / EtOH Neutral Neutral/Basic Conditions Direct Michael Addition Start->Neutral No Additives Int1 NH2 attacks Carbonyl (C1) Hydrazone Intermediate Acid->Int1 Hard-Hard Interaction Int2 NH2 attacks Beta-Carbon (C3) Enamine Intermediate Neutral->Int2 Soft-Soft Interaction Prod1 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (Target 1,5-Isomer) Int1->Prod1 Cyclization (-HNMe2) Prod2 1-methyl-3-(4-nitrophenyl)-1H-pyrazole (Undesired 1,3-Isomer) Int2->Prod2 Cyclization (-H2O)

Mechanistic divergence in pyrazole synthesis: Acid-catalyzed 1,5-isomer vs. neutral 1,3-isomer.

Quantitative Data: Reaction Condition Matrix

To demonstrate the causality of solvent and additive choices, the following table summarizes the quantitative impact of reaction conditions on the regiomeric ratio and overall yield.

SolventAdditive (Equivalents)TemperatureYield (1,5-Isomer)Yield (1,3-Isomer)Regiomeric Ratio (1,5 : 1,3)
EthanolNone78 °C (Reflux)22%68%1 : 3.1
DMFNone120 °C35%45%1 : 1.3
Acetic AcidNone80 °C70%18%3.9 : 1
Ethanol HCl (1.1 eq) 78 °C (Reflux) 88% < 4% > 22 : 1

Troubleshooting & FAQs

Q1: Why am I getting predominantly the 1-methyl-3-(4-nitrophenyl)-1H-pyrazole isomer instead of the desired 1,5-isomer? A1: This is a classic regioselectivity failure caused by running the cyclocondensation in neutral or basic conditions. Without acid activation, the β -carbon of the enaminone acts as an excellent Michael acceptor. The more nucleophilic −NH2​ group of methylhydrazine attacks this β -carbon first, forcing the sterically hindered −NHCH3​ group to close the ring at the carbonyl. This pathway exclusively generates the 1,3-isomer. You must add 1.1 equivalents of concentrated HCl to protonate the carbonyl, shifting the initial attack to C1.

Q2: How can I track the reaction progress and differentiate the isomers before running an NMR? A2: You can build a self-validating tracking system using Thin Layer Chromatography (TLC). The 1,5-isomer features a severe steric clash between the N-methyl group and the adjacent 4-nitrophenyl ring. This steric hindrance twists the aryl ring out of coplanarity with the pyrazole core, disrupting conjugation and reducing the molecule's overall dipole moment. Consequently, the 1,5-isomer will run faster (higher Rf​ ) on normal-phase silica gel compared to the flatter, more polar 1,3-isomer. Validate your TLC spots using a UV lamp at 254 nm.

Q3: My overall conversion is low, and I see a lot of unreacted enaminone. What is going wrong? A3: Methylhydrazine is highly volatile (b.p. 60 °C) and prone to oxidation. If you add it to a hot reaction mixture, a significant portion will flash off before it can react. Always chill the enaminone solution to 0–5 °C before adding the methylhydrazine dropwise. Allow the initial hydrazone intermediate to form for 30 minutes at room temperature before applying reflux conditions to drive the cyclization.

Q4: How do I definitively confirm the 1,5-regiochemistry using NMR? A4: 2[2]. Irradiate the N-methyl protons ( ∼3.9 ppm in 1H NMR). If you have the 1,5-isomer, you will observe a strong NOE enhancement on the ortho-protons of the 4-nitrophenyl ring. If you have the 1,3-isomer, the N-methyl group is too far away, and you will only see an enhancement on the pyrazole C5-H ( ∼7.4 ppm).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-line validation criteria are met.

Phase 1: Preparation of the Enaminone Intermediate
  • Reagents: Suspend 4-nitroacetophenone (10.0 mmol) in 15 mL of anhydrous toluene.

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.2 eq).

  • Reaction: Heat the mixture to reflux (110 °C) for 12 hours under a nitrogen atmosphere.

  • Validation Check: Run a TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​∼0.6 ) should be completely consumed, replaced by a bright yellow enaminone spot ( Rf​∼0.3 ).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and triturate with cold diethyl ether to yield 1-(4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one as a yellow solid.

Phase 2: Regioselective Cyclocondensation
  • Setup: Dissolve the enaminone (8.0 mmol) in 25 mL of absolute ethanol in a two-neck round-bottom flask.

  • Acidification: Add concentrated aqueous HCl (37%, 8.8 mmol, 1.1 eq) to the solution. Stir for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0–5 °C.

  • Addition: 3[3].

  • Intermediate Formation: Remove the ice bath and stir at room temperature for 30 minutes.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 3 hours.

  • Validation Check: Run a TLC (DCM/MeOH 95:5). You should observe a major high- Rf​ spot (1,5-isomer) and a negligible low- Rf​ spot (1,3-isomer).

Phase 3: Workup and Purification
  • Quench: Cool the mixture to room temperature and concentrate it to half volume. Pour into 50 mL of ice-cold water.

  • Neutralization: Carefully neutralize the aqueous mixture to pH 7 using saturated NaHCO3​ solution.

  • Extraction: Extract with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM/MeOH 98:2) to isolate pure 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

References

  • Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine The Journal of Organic Chemistry
  • Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles Organic Letters
  • Selective Formation of Triplet Alkyl Nitrenes from Photolysis of β-Azido-Propiophenone and Their Reactivity Journal of the American Chemical Society

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this bulletin to assist researchers, scientists, and drug development professionals in overcoming the specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this bulletin to assist researchers, scientists, and drug development professionals in overcoming the specific solubility challenges associated with 1-methyl-5-(4-nitrophenyl)-1H-pyrazole .

Rather than relying on trial-and-error, this guide breaks down the thermodynamic and kinetic causality behind the compound's behavior, providing you with field-proven, self-validating protocols to ensure your downstream syntheses and assays proceed without interruption.

Part 1: Mechanistic Causes & FAQs

Q1: Why does 1-methyl-5-(4-nitrophenyl)-1H-pyrazole exhibit exceptionally low solubility in non-polar organic solvents? Causality & Mechanism: The insolubility of this specific derivative is governed by its high crystal lattice energy. While the N1-methylation removes the N-H hydrogen-bond donor (preventing classical pyrazole-pyrazole H-bonding)[1], the 4-nitrophenyl substituent introduces a strong permanent dipole. The planar, conjugated nature of the pyrazole and nitrophenyl rings facilitates highly efficient π−π stacking in the solid state[1]. Non-polar solvents (e.g., hexanes, toluene) lack the required dielectric constant to solvate the highly polar nitro group and disrupt these strong intermolecular forces[2].

Q2: Which solvent systems are thermodynamically optimal for dissolving this compound? Causality & Mechanism: Polar aprotic solvents are the gold standard here. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone possess high dielectric constants ( ϵ ) and strong dipole moments[2]. These properties allow the solvent molecules to effectively solvate the polar nitro group and stabilize the molecule in solution, replacing the solid-state dipole-dipole interactions with solvent-solute interactions. For cyclocondensation or downstream reactions, aprotic dipolar solvents consistently yield better solubility and reaction profiles[2].

Q3: How does thermal energy impact the solubility profile? Causality & Mechanism: The dissolution of highly crystalline pyrazole derivatives is an endothermic process. Applying thermal energy increases the kinetic energy of the system, which is necessary to overcome the π−π stacking and dipole interactions holding the crystal lattice together[1]. For example, the solubility of related pyrazole structures in organic solvents can increase exponentially with a moderate temperature increase (e.g., from 30°C to 60°C)[1]. Heating the solvent is always the recommended first step before altering the solvent composition.

Q4: If my downstream reaction is incompatible with DMSO or DMF, how can I achieve dissolution? Causality & Mechanism: When strong polar aprotics are incompatible, a binary co-solvent system is the most effective strategy[1]. By dissolving the compound in a minimal volume of a "good" solvent (like acetone) and diluting it with a "poor" solvent (like dichloromethane), you can modulate the overall polarity of the medium[3]. This creates a metastable solution that maintains the compound in a solvated state while remaining compatible with your specific reaction conditions.

Part 2: Logical Relationships & Solvent Data

To effectively troubleshoot, we must map the molecular properties to our experimental interventions. The diagram below illustrates the logical pathways for overcoming the specific structural bottlenecks of this molecule.

InsolubilityLogic Root Low Organic Solubility 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole Factor1 High Crystal Lattice Energy (Planar π-π Stacking) Root->Factor1 Factor2 Strong Dipole Moment (Nitro Substituent) Root->Factor2 Solution1 Apply Thermal Energy (Endothermic Disruption) Factor1->Solution1 Solution2 Use Polar Aprotic Solvents (e.g., DMSO, DMF) Factor2->Solution2 Outcome Homogeneous Solution Solution1->Outcome Solution2->Outcome

Caption: Logical relationship between molecular structure and solubilization strategies.

Quantitative Solvent Compatibility

The table below summarizes the quantitative dielectric properties of common solvents and their mechanistic capacity to solvate 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solvation CapacityMechanistic Rationale
Polar Aprotic DMSO46.7ExcellentHigh dipole moment effectively solvates the nitro group; disrupts π−π stacking[2].
Polar Aprotic Acetone20.7GoodSufficient polarity for dissolution at room temp; easily removed post-reaction[2].
Polar Protic Ethanol24.5ModerateH-bond donor capacity aids solvation, but lower overall polarity limits capacity[4].
Non-Polar Dichloromethane8.9Poor to ModerateInsufficient dipole to break the highly stable crystal lattice without co-solvents[3].
Non-Polar Hexane1.9Very PoorCannot overcome the strong intermolecular forces of the conjugated aromatic system[4].

Part 3: Experimental Troubleshooting Protocols

The following methodologies are designed as self-validating systems . They include built-in verification steps to ensure that your solubility data is scientifically sound and that your compound will not crash out of solution mid-reaction.

Protocol 1: Thermodynamic Equilibrium Solubility Determination

Objective: To accurately quantify the absolute solubility limit of the compound in a chosen solvent, avoiding false positives caused by temporary supersaturation.

  • Solid Addition: Add an excess amount of the solid 1-methyl-5-(4-nitrophenyl)-1H-pyrazole to a glass vial[2].

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the target organic solvent and seal tightly with a PTFE-lined cap[2].

  • Thermal Equilibration: Place the vial on an orbital shaker equipped with precise temperature control (e.g., 25°C). Agitate vigorously for 24 hours[2].

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove microparticles[2].

  • Quantification: Quantify the dissolved concentration using a pre-calibrated HPLC-UV method[2].

  • Self-Validation Check: Re-sample and test the original vial after an additional 12 hours of agitation. If the concentration variance is <2%, true thermodynamic equilibrium is validated. If it is >2%, continue agitation until stabilization occurs.

Protocol 2: Binary Co-Solvent Dissolution for Downstream Reactions

Objective: To solubilize the compound in a reaction matrix that primarily consists of a "poor" solvent without triggering precipitation.

CoSolventWorkflow Step1 1. Weigh Compound Step2 2. Add 'Good' Solvent (e.g., Acetone) Step1->Step2 Step3 3. Heat & Sonicate (40°C, 5 min) Step2->Step3 Check Is Solution Clear? Step3->Check Step4 4. Titrate 'Poor' Solvent (e.g., DCM) Check->Step4 Yes Step5 5. Add Drop of 'Good' Solvent Check->Step5 No End Validated Co-Solvent System Step4->End Step5->Step3

Caption: Step-by-step binary co-solvent dissolution workflow for pyrazole derivatives.

  • Primary Solvation: Weigh the required mass of the pyrazole derivative and dissolve it in a minimal volume of a "good" solvent (e.g., Acetone or THF)[3].

  • Thermal Disruption: Apply gentle heating (40°C) and sonication until the solution is completely clear, indicating total lattice disruption.

  • Solvent Titration: While stirring continuously, add the "poor" reaction solvent (e.g., Dichloromethane or Toluene) dropwise[1].

  • Turbidity Correction: If turbidity is observed (indicating the onset of precipitation), halt the addition immediately and add 1-2 drops of the "good" solvent until clarity is fully restored[3].

  • Self-Validation Check (Thermal Stress Test): Allow the final clear mixture to cool to room temperature and stand undisturbed for 30 minutes. The absence of crystal nucleation confirms the thermodynamic stability of the metastable co-solvent system for your downstream application.

References

Sources

Troubleshooting

Technical Support Center: Purification of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole Crude Extracts

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 1-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. This document offers in-depth technical guidance, moving beyond simple step-by-step instructions to explain the scientific principles behind the recommended purification strategies.

Introduction

1-methyl-5-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The successful synthesis of this molecule is often followed by the critical step of purification to remove unreacted starting materials, byproducts, and other impurities. The presence of a polar nitro group and the pyrazole core imparts specific chemical properties that must be considered when selecting an appropriate purification method. This guide will address common challenges encountered during the purification of this compound and provide validated protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-methyl-5-(4-nitrophenyl)-1H-pyrazole extract?

A1: The nature of impurities is highly dependent on the synthetic route employed. A common method for the synthesis of 1,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with methylhydrazine, followed by subsequent reactions to introduce the nitrophenyl group, or the reaction of a substituted hydrazine with a suitable precursor containing the nitrophenyl moiety.[1][2]

Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding 1,3-dicarbonyl compound, 4-nitrophenyl-substituted precursors, and methylhydrazine.

  • Regioisomers: The formation of the regioisomeric 1-methyl-3-(4-nitrophenyl)-1H-pyrazole is a significant possibility, especially in syntheses involving unsymmetrical 1,3-dicarbonyl precursors.[2][3] The separation of these isomers can be challenging due to their similar physical properties.

  • Side-Products: Byproducts from incomplete reactions or side reactions, which may include partially cyclized intermediates or products of solvent participation.

  • Residual Solvents and Reagents: Such as reaction solvents (e.g., ethanol, acetic acid) and any catalysts or bases used in the synthesis.

Q2: What is the general polarity of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, and how does this influence purification?

A2: The molecule possesses both polar and non-polar characteristics. The nitro group (-NO2) is strongly electron-withdrawing and highly polar. The pyrazole ring also contributes to the polarity. The methyl and phenyl groups are non-polar. This amphiphilic nature means its solubility will vary across different organic solvents. Generally, it is expected to be a moderately polar compound. This polarity is key to selecting appropriate chromatographic conditions and recrystallization solvents.

Q3: I have a colored (yellow/brown) crude product. What is the cause, and how can I decolorize it?

A3: The yellow or brown coloration is often due to the presence of nitrated aromatic impurities or polymeric byproducts formed during the reaction. The 4-nitrophenyl group itself contributes to the color. While the pure compound is likely a pale yellow solid, darker colors suggest significant impurities. Decolorization can often be achieved during recrystallization by adding activated charcoal to the hot solution. The charcoal adsorbs colored impurities, which are then removed by hot filtration.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Issue 1: Difficulty in Achieving Crystallization

Question: I have attempted to recrystallize my crude product, but it either oils out or no crystals form upon cooling. What should I do?

Answer: This is a common challenge that can be addressed by systematically optimizing your recrystallization conditions.

  • Solvent Selection is Critical: The ideal solvent will dissolve the compound when hot but have low solubility when cold. Based on the structure of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole and data from similar compounds, here is a suggested solvent screening approach:

Solvent/SystemPolarityRationale & Expected Outcome
Ethanol Polar ProticOften a good starting point for pyrazole derivatives.[4][5] May show high solubility even at room temperature, potentially leading to low recovery.
Methanol Polar ProticSimilar to ethanol, but its lower boiling point can be advantageous.
Isopropanol Polar ProticSlightly less polar than ethanol, may offer a better solubility differential.
Ethyl Acetate Polar AproticA good solvent for moderately polar compounds.
Toluene Non-polarThe compound is likely to be sparingly soluble in hot toluene, which could be useful for precipitating the product from a more soluble impurity.
Ethanol/Water Mixed (Polar)A powerful mixed-solvent system. Dissolve the crude product in a minimum of hot ethanol and add hot water dropwise until persistent turbidity is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and allow it to cool slowly.
Hexane/Ethyl Acetate Mixed (Variable)Useful for fine-tuning polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
  • Inducing Crystallization: If a supersaturated solution fails to yield crystals, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.

    • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then allow it to cool again.

  • Addressing "Oiling Out": This occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated.

    • Lower the Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath.

    • Use a Lower Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point.

    • Dilute the Solution: Reheat the solution to redissolve the oil and add a small amount of additional solvent before allowing it to cool slowly.

Issue 2: Impurities Persist After Recrystallization

Question: My NMR spectrum still shows the presence of significant impurities after one round of recrystallization. What are my next steps?

Answer: While recrystallization is a powerful technique, it may not be sufficient for removing all types of impurities, especially those with similar solubility profiles to your target compound, such as regioisomers.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation.

  • Acid-Base Extraction: The pyrazole ring is weakly basic and can be protonated by strong acids. This property can be exploited for purification.

    • Dissolve the crude extract in an organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic layer with an aqueous solution of a mineral acid (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., 1M NaOH) to precipitate the purified pyrazole.

    • Extract the purified pyrazole back into an organic solvent, dry the organic layer, and remove the solvent.

  • Formation of Acid Addition Salts: For pyrazoles that are difficult to crystallize directly, forming a crystalline acid addition salt can be an effective purification strategy.[6]

    • Dissolve the crude pyrazole in a suitable organic solvent (e.g., isopropanol, ethanol).

    • Add a solution of an acid (e.g., HCl in isopropanol, or concentrated sulfuric acid) dropwise to precipitate the salt.

    • The salt can then be recrystallized.

    • The purified pyrazole can be recovered by neutralizing an aqueous solution of the salt.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude 1-methyl-5-(4-nitrophenyl)-1H-pyrazole in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring.

  • Saturation: Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf of ~0.2-0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Visualization of Workflows

Purification_Workflow Crude_Extract Crude 1-methyl-5-(4-nitrophenyl)-1H-pyrazole Initial_Analysis TLC/NMR Analysis Crude_Extract->Initial_Analysis Decision1 Sufficiently Pure? Initial_Analysis->Decision1 Pure_Product Pure Product Decision1->Pure_Product Yes Recrystallization Recrystallization Decision1->Recrystallization No, Minor Impurities Column_Chromatography Column Chromatography Decision1->Column_Chromatography No, Major/Polar Impurities Decision2 Purity Check after Recrystallization Recrystallization->Decision2 Column_Chromatography->Pure_Product Acid_Base_Extraction Acid-Base Extraction Acid_Base_Extraction->Pure_Product Decision2->Pure_Product Yes Decision2->Column_Chromatography No Decision2->Acid_Base_Extraction Alternative

Caption: Decision tree for selecting a purification strategy.

Characterization of Purified 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

After purification, it is essential to confirm the identity and purity of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be clean, with the correct chemical shifts and integration values for the aromatic and methyl protons. For the regioisomeric impurity, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole, the chemical shifts of the pyrazole ring protons will be different. The expected chemical shifts for the protons on the nitrophenyl ring would be in the downfield region (typically > 7.5 ppm) due to the electron-withdrawing effect of the nitro group. The methyl group protons would appear as a singlet further upfield.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

References

  • Katritzky, A. R., et al. (Year). Journal of Organic Chemistry. (Please note: A specific citation for the synthesis of this exact compound was not found in the provided search results, this is a placeholder for a relevant synthetic paper on 1,5-disubstituted pyrazoles).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | C10H9N3O2. PubChem. [Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Egyptian Journal of Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole During Long-Term Storage

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the long-term storage and stability assessment of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. By un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the long-term storage and stability assessment of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. By understanding the compound's inherent chemical liabilities and implementing the robust protocols detailed herein, users can ensure sample integrity, experimental reproducibility, and the preservation of valuable research materials.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole is governed by two key structural motifs: the pyrazole ring and the nitroaromatic group.

  • Pyrazole Ring: The pyrazole ring is an aromatic system, which generally imparts significant stability.[1] However, the nitrogen atoms can be protonated under acidic conditions, potentially making the ring more susceptible to nucleophilic attack or cleavage over time.[1]

  • Nitroaromatic Group: The electron-withdrawing nature of the nitro (-NO₂) group makes the phenyl ring resistant to oxidative degradation.[2][3][4] Conversely, this group is susceptible to reduction, which can lead to the formation of amino- or other reduced derivatives, especially under anaerobic conditions or in the presence of reducing agents.[5][6] Nitroaromatic compounds can also be sensitive to light and heat.

Q2: What is the single most critical factor to control during long-term storage?

A2: Atmosphere. The exclusion of ambient moisture and oxygen is paramount.[7] Oxygen can participate in oxidative degradation pathways, while moisture can facilitate hydrolytic degradation or, if the compound is stored in a solvent like DMSO, cause significant concentration changes and precipitation.[7] Storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective way to mitigate these risks.[7][8]

Q3: Should I store the compound as a solid (neat) or in solution?

A3: Solid (neat) storage is strongly recommended. Storing the compound in its solid, crystalline form minimizes molecular mobility and reduces the potential for solvent-mediated degradation.[8] Storing compounds in solution, particularly in hygroscopic solvents like DMSO, introduces significant risks. DMSO aggressively absorbs atmospheric moisture, which can dilute the sample concentration and cause the compound to precipitate out of solution, rendering stock concentrations unreliable.[7]

Q4: What is the optimal temperature for storing 1-methyl-5-(4-nitrophenyl)-1H-pyrazole?

A4: For long-term storage of the solid compound, a cool, controlled environment (2-8°C) is ideal. While freezing (-20°C or -80°C) may seem beneficial, it can introduce freeze-thaw cycle issues and potential condensation if containers are not sealed properly and warmed to room temperature before opening. Room temperature storage is acceptable for short periods, but only if humidity and light are strictly controlled. For any storage temperature, the priority is maintaining a dry, inert atmosphere.

Q5: What are the visible signs of degradation?

A5: A change in color (e.g., darkening or yellowing) or physical state (e.g., clumping of a previously free-flowing powder) can indicate degradation. However, significant degradation can occur without any visible change. Therefore, analytical confirmation is essential.

Q6: How can I analytically confirm the purity and stability of my sample?

A6: Reversed-phase High-Performance Liquid Chromatography (HPLC) with a UV-Diode Array Detector (DAD) is the preferred method.[9] This technique allows for the accurate quantification of the parent compound and the detection of potential degradation products. A loss in the main peak area and/or the appearance of new peaks over time is a clear indication of degradation. LC-MS can be further used to identify the mass of any degradants.[10]

Troubleshooting Guide for Storage Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Reduced Purity in HPLC Analysis Degradation from exposure to oxygen, moisture, light, or heat. Incompatibility with container material.1. Confirm the identity of degradant peaks using LC-MS if possible. 2. Discard the compromised stock. 3. Obtain a fresh, high-purity sample. 4. Implement the Recommended Long-Term Storage Protocol (Section 3) immediately.
Compound Color Has Changed Photodegradation or oxidation.1. The sample is likely compromised and should be discarded. 2. Ensure all future storage is in amber glass vials to protect from light.[7]
Precipitation in Stock Solution (e.g., DMSO) Moisture absorption by the hygroscopic solvent, reducing the compound's solubility.[7]1. Do not use the stock solution, as its concentration is unknown. 2. Prepare fresh solutions for immediate use only. 3. For long-term storage, always store the compound as a solid.[8]
Inconsistent Experimental Results Use of a partially degraded or inaccurately concentrated sample.1. Perform a purity check on the stored compound using the Protocol for Stability Assessment (Section 4). 2. Always prepare fresh solutions from a validated solid stock for critical experiments.

Recommended Long-Term Storage Protocol

This protocol is designed to maximize the shelf-life of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

  • Initial Quality Control: Before long-term storage, verify the purity of the compound via HPLC-DAD. Establish this as the T=0 baseline.

  • Aliquotting: Divide the compound into multiple, single-use aliquots in appropriate containers. This avoids repeated opening and closing of the main stock container, which introduces atmospheric contaminants.

  • Container Selection: Use amber glass vials with screw caps containing an inert liner (e.g., PTFE). This protects the compound from light and ensures a tight seal.

  • Creating an Inert Atmosphere:

    • Place the open, aliquotted vials into a desiccator or glove box.

    • Gently flush the container with a stream of dry, inert gas (Argon or Nitrogen) for 1-2 minutes to displace all ambient air.

    • While still under the inert gas stream, tightly seal the vials.

  • Sealing and Labeling:

    • Further seal the cap-vial interface with Parafilm® as an extra barrier against moisture and air ingress.

    • Label each vial clearly with the compound name, batch number, concentration (if applicable), storage date, and storage conditions.

  • Storage Location: Store the sealed vials in a designated, dark, and cool location (2-8°C is recommended). Ensure the storage area is away from heat sources, strong oxidizing agents, bases, and reducing agents.[11][12]

Visualization of Key Workflows

Troubleshooting Decision Tree

The following diagram outlines the decision-making process when storage-related issues are suspected.

G start Suspect Compound Degradation (e.g., inconsistent results, visual change) check_visual Visually Inspect Sample start->check_visual is_changed Color/Physical State Changed? check_visual->is_changed analyze_hplc Analyze by HPLC-DAD (Compare to T=0 data) is_pure Purity > 98% and No New Peaks? analyze_hplc->is_pure proceed Compound is Stable. Review Experimental Protocol. is_pure->proceed Yes discard Discard Compromised Stock. Acquire Fresh Material. is_pure->discard No is_changed->analyze_hplc No is_changed->discard Yes implement_protocol Implement Recommended Storage Protocol (Section 3) discard->implement_protocol G cluster_0 Preparation Phase cluster_1 Storage & Analysis Phase cluster_2 Data Evaluation prep_sample 1. Obtain High-Purity Solid Compound create_aliquots 2. Create Multiple Aliquots in Amber Vials prep_sample->create_aliquots establish_baseline 3. Analyze T=0 Sample via HPLC-DAD create_aliquots->establish_baseline store_samples 4. Store Aliquots under Defined Conditions (e.g., 2-8°C, Inert Gas) establish_baseline->store_samples time_points 5. Pull Aliquots at Pre-defined Time Points (3, 6, 12 months) store_samples->time_points analyze_samples 6. Analyze Each Aliquot via HPLC-DAD time_points->analyze_samples compare_data 7. Compare Purity Data to T=0 Baseline analyze_samples->compare_data evaluate_stability 8. Determine Degradation Rate and Confirm Shelf-Life compare_data->evaluate_stability

Caption: Experimental workflow for a long-term stability study.

Protocol: HPLC Method for Purity Assessment

This general-purpose HPLC method can be used as a starting point for stability testing. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm and the compound's λmax).

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute to a working concentration of ~50 µg/mL with Mobile Phase A/B (70/30).

References

  • BenchChem. (n.d.). Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
  • MDPI. (2010, January 22). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • PubMed. (2006, December 15). Bacterial pathways for degradation of nitroaromatics.
  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Roylan Developments. (n.d.). Compound storage made simple.
  • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • ResearchGate. (2025, August 9). Bacterial Pathways for Degradation of Nitroaromatics.
  • Sigma-Aldrich. (n.d.). Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.
  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?

Sources

Troubleshooting

improving crystallization conditions for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-methyl-5-(4-nitrophenyl)-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole via crystallization. This document offers a blend of foundational principles and advanced techniques to help you achieve high purity and optimal crystal morphology.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the crystallization of pyrazole derivatives.

Q1: What are the best starting solvents for recrystallizing 1-methyl-5-(4-nitrophenyl)-1H-pyrazole?

A1: Based on the structural characteristics of your compound, which includes a polar nitro group and an aromatic system, polar protic and aprotic solvents are a good starting point. For similar nitro-pyrazole derivatives, solvents such as ethanol, isopropanol, and ethyl acetate have proven effective.[1] A mixed solvent system, such as ethanol/water or acetone/water, where water acts as an anti-solvent, is also a highly effective strategy for pyrazole compounds.[1][2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to a high concentration or a large difference between the solvent's boiling point and the compound's melting point.[3] To address this:

  • Add more of the "good" solvent to the hot solution to reduce the concentration.[3]

  • Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling is a common cause of oiling out.[2]

  • Try a different solvent system with a lower boiling point.[2][3]

  • Use a seed crystal to encourage nucleation at a lower temperature.[2]

Q3: The yield of my crystals is very low. How can I improve it?

A3: A low yield can be frustrating and is often due to using too much solvent or incomplete precipitation.[4] To improve your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

  • Cool the solution thoroughly. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Concentrate the mother liquor. If you suspect a significant amount of your compound remains in the filtrate, you can reduce the solvent volume by evaporation and cool it again to obtain a second crop of crystals.[4]

Q4: How do I remove colored impurities from my crystals?

A4: If your starting material has colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Be aware that using too much charcoal can also adsorb your product, reducing your yield.

Q5: What is the most likely isomeric impurity I should be aware of?

A5: In the Knorr synthesis of N-substituted pyrazoles from a β-diketone and a substituted hydrazine, the formation of a regioisomer is a common side reaction. For 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, the likely regioisomeric impurity would be 1-methyl-3-(4-nitrophenyl)-1H-pyrazole . The separation of these isomers can sometimes be challenging and may require careful optimization of the crystallization conditions. Lowering the reaction temperature during the initial synthesis can sometimes improve regioselectivity.[5]

II. Troubleshooting Guide: From No Crystals to Perfect Crystals

This section provides a more in-depth, systematic approach to troubleshooting common crystallization problems.

Problem 1: No Crystals Form Upon Cooling

This is a common issue that typically points to the solution not being supersaturated.

Troubleshooting Workflow:

start Start: Cooled Solution, No Crystals check_saturation Is the solution cloudy or clear? start->check_saturation clear_solution Clear Solution: Likely not saturated check_saturation->clear_solution Clear cloudy_solution Cloudy Solution: Supersaturated, nucleation issue check_saturation->cloudy_solution Cloudy reduce_volume Reheat and evaporate some solvent clear_solution->reduce_volume scratch Scratch inside of flask with a glass rod cloudy_solution->scratch seed Add a seed crystal scratch->seed If scratching fails success Crystals Form! seed->success Success failure Still no crystals, reconsider purification method seed->failure Failure re_cool Cool slowly again reduce_volume->re_cool re_cool->check_saturation change_solvent Consider a different solvent or anti-solvent re_cool->change_solvent If still no crystals change_solvent->failure

Caption: Troubleshooting workflow for when no crystals form.

Detailed Steps & Explanations:

  • Induce Nucleation: For a supersaturated solution (cloudy), mechanical agitation can often initiate crystal growth. Scratching the inner surface of the flask with a glass rod at the air-liquid interface creates microscopic imperfections that can serve as nucleation sites.[4]

  • Seeding: If you have a small amount of the pure solid, adding a "seed crystal" provides a template for further crystal growth.[2]

  • Increase Concentration: If the solution is clear, it is likely too dilute. Gently heating the solution to evaporate some of the solvent will increase the concentration. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.[4]

  • Consider an Anti-Solvent: If you are using a single solvent system, adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then clarifying with a few drops of the "good" solvent before cooling, can be a very effective way to induce crystallization.[1][2]

Problem 2: Formation of Fine Needles or Powder

While you have a solid product, very fine needles or a powder can be difficult to filter and may have a higher surface area that retains impurities. This is often a result of rapid crystallization.[4]

Strategies for Larger Crystals:

  • Slower Cooling: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature on the benchtop, insulated with a cloth or in a Dewar flask, before any further cooling in an ice bath.[2]

  • Use More Solvent: Start with slightly more than the minimum amount of hot solvent required to dissolve the compound. This will keep the compound in solution for longer during the cooling phase, allowing for more ordered and larger crystal growth.[4]

  • Solvent System Optimization: Experiment with different solvents. Some solvents are inherently better at promoting the growth of well-defined crystals for a particular compound.

Problem 3: Oiling Out - A Deeper Dive

As mentioned in the FAQs, oiling out is a common problem, especially with compounds that have relatively low melting points or when using a high-boiling point solvent.

Decision Tree for Oiling Out:

start Start: Compound has oiled out reheat Reheat to redissolve the oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent cool_slowly Cool very slowly add_solvent->cool_slowly check_outcome Observe the outcome cool_slowly->check_outcome crystals_form Success: Crystals form! check_outcome->crystals_form Crystals oils_out_again Problem: Oils out again check_outcome->oils_out_again Oil change_solvent Change to a lower boiling point solvent oils_out_again->change_solvent try_anti_solvent Try an anti-solvent approach oils_out_again->try_anti_solvent purify_further Consider preliminary purification (e.g., short silica plug) oils_out_again->purify_further end Re-evaluate crystallization strategy change_solvent->end try_anti_solvent->end purify_further->end

Caption: Decision tree for troubleshooting oiling out.

Key Considerations for Nitrophenyl Compounds:

The presence of a nitro group can lead to strong intermolecular interactions, which can influence crystal packing.[6][7][8] This can sometimes make crystallization more challenging. If you consistently face issues with oiling out, it might be due to complex interactions between the solute and solvent. In such cases, exploring a wider range of solvents, including aromatic solvents like toluene (if appropriate for safety and solubility), may be beneficial.

III. Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization will be necessary.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and relies on the compound having a high solubility in a hot solvent and low solubility in the same solvent when cold.

Materials:

  • Crude 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

  • Selected solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the solvent and heat the mixture to boiling while stirring.[2]

  • Achieve Saturation: Continue adding the hot solvent in small portions until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent.[2]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[2]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[2]

Protocol 2: Anti-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be found.

Materials:

  • Crude 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

  • "Good" solvent (e.g., acetone, ethanol)

  • "Anti-solvent" (e.g., water, hexane)

  • Standard recrystallization glassware

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[1]

  • Anti-Solvent Addition: While the solution is still hot, slowly add the "anti-solvent" dropwise with swirling until you observe persistent turbidity (cloudiness).[1][2]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[2]

  • Cooling and Isolation: Follow steps 3-7 from the single-solvent protocol. For washing, a cold mixture of the two solvents or just the cold anti-solvent can be used.[2]

IV. Data Presentation: Solvent Selection Guide

SolventTypeBoiling Point (°C)Expected Solubility of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (Qualitative)Suitability for Crystallization Method
Ethanol Protic78Good in hot, moderate in coldGood for cooling crystallization
Isopropanol Protic82Good in hot, moderate in coldGood for cooling crystallization
Acetone Aprotic56Very solubleLikely too soluble for cooling; good for anti-solvent method
Ethyl Acetate Aprotic77Good in hot, low in coldGood potential for cooling crystallization
Toluene Aromatic111Moderate potentialMay be effective, but higher boiling point increases risk of oiling out
Water Protic100Poorly solubleExcellent potential as an anti-solvent
Hexane Non-polar69Poorly solubleGood potential as an anti-solvent with less polar "good" solvents

V. Purity Assessment

After crystallization, it is crucial to assess the purity of the final product.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying the purity and identifying any residual impurities.[9]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify any isomeric impurities.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., the nitro group).

  • Process Analytical Technology (PAT): For larger scale or more controlled crystallizations, in-line monitoring techniques like Raman spectroscopy or Focused Beam Reflectance Measurement (FBRM) can provide real-time data on concentration, crystal size, and polymorphic form.[10][11][12]

VI. Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole and all solvents used.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.[13][14][15][16][17]

VII. References

  • Monitoring and Advanced Control of Crystallization Processes (Chapter 11). (2019). In Advanced Control of Crystallization. Cambridge University Press.

  • Raman Spectroscopy: Process Analytical Technology for Crystallization Monitoring and Control. (2019). News-Medical.Net.

  • Real-Time Monitoring of Crystallization Processes Using a Novel Compact Composite Sensor Array. (2023). ACS Publications.

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023). MDPI.

  • Importance of O...N interaction between nitro groups in crystals. (2025). ResearchGate.

  • Crystallization process monitoring and control using process analytical technology | Request PDF. (n.d.). ResearchGate.

  • In-line/on-line measuring techniques in the solution crystallization processes. (n.d.). Uni Halle.

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. (n.d.). CrystEngComm (RSC Publishing).

  • Recrystallization techniques for purifying pyrazole compounds. (n.d.). Benchchem.

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). Benchchem.

  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (2019). PMC.

  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling | ACS Omega. (2019). ACS Publications.

  • 1-methyl-5-(4-methylphenyl)-3-(4-nitrophenyl)pyrazole. (n.d.). Guidechem.

  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (n.d.). Benchchem.

  • SAFETY DATA SHEET. (2011). Fisher Scientific.

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.

  • Mesogenic Pyrazaboles: Synthesis, Properties, and Structural Characterization | Chemistry of Materials. (2000). ACS Publications.

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. (2025). ChemicalBook.

  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).

  • 5 - Safety Data Sheet. (n.d.).

  • How can I obtain good crystals of heterocyclic organic compounds?. (2023). ResearchGate.

  • Safety Data Sheet. (2025). Angene Chemical.

  • Improving solubility of pyrazole derivatives for reaction. (n.d.). Benchchem.

  • SAFETY DATA SHEET. (2025). TCI Chemicals.

  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI.

  • What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. (2025). PMC.

  • 1-methyl-5-(4-nitrophenyl)-1h-pyrazole. (n.d.). PubChemLite.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC.

  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (n.d.). Google Patents.

  • Synthesis and Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021).

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. (2021). SciSpace.

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.).

  • Technical Support Center: Recrystallization of N-Aryl Carbazoles. (n.d.). Benchchem.

  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.

  • "troubleshooting guide for the synthesis of heterocyclic compounds". (n.d.). Benchchem.

  • NITRO COMPOUNDS. (2020).

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (2023). MDPI.

  • 2-(5-Phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinolyliron Chlorides as Precatalysts for Ethylene Oligomerization. (n.d.). MDPI.

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). PMC.

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017).

  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2025). PMC.

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC.

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. (2024). RepHip UNR. RepHip UNR.

Sources

Optimization

overcoming steric hindrance in 1-methyl-5-(4-nitrophenyl)-1H-pyrazole substitution reactions

Welcome to the Advanced Application Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals encountering reactivity roadblocks when functionalizing 1-methyl-5-(4-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals encountering reactivity roadblocks when functionalizing 1-methyl-5-(4-nitrophenyl)-1H-pyrazole . Here, we break down the root causes of substitution failures and provide self-validating, field-tested protocols to drive your syntheses forward.

Part 1: Core Mechanistic FAQs (Understanding the Barrier)

Q1: Why is the C4 position of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole so resistant to electrophilic substitution compared to simple pyrazoles? A1: The resistance is a dual-factor issue combining severe steric shielding and electronic deactivation. In 1,5-disubstituted pyrazoles, the N1-methyl group and the C5-aryl group experience a severe peri-like steric clash. To minimize this strain, the 5-(4-nitrophenyl) ring rotates out of coplanarity with the pyrazole core. This twisted conformation creates a "steric umbrella" over the adjacent C4 position, physically blocking bulky electrophiles. Furthermore, the strongly electron-withdrawing para-nitro group inductively and mesomerically drains electron density from the pyrazole π-system, significantly raising the activation energy required for electrophilic aromatic substitution (EAS) [[1]]().

Q2: I typically use N-Bromosuccinimide (NBS) for pyrazole bromination at room temperature. Why am I only recovering starting material? A2: NBS is a highly bulky electrophilic source. While effective for unhindered pyrazoles, the succinimide byproduct and the transition state of the Br⁺ transfer are too sterically demanding to access the shielded C4 pocket of your substrate 2. To overcome this, you must switch to a smaller, more reactive electrophile (like elemental Br₂) and apply thermal or microwave energy to overcome the high kinetic barrier.

G A 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole B N1-Methyl & C5-Aryl Steric Clash A->B E Electronic Deactivation by NO2 Group A->E C Twisted Aryl Ring (Loss of Coplanarity) B->C D Steric Shielding at C4 Position C->D F Failed Standard Substitution (e.g., NBS/rt) D->F E->F G Optimized: High-T / Small Electrophiles F->G Troubleshooting required

Mechanistic pathway illustrating how steric clash and electronic deactivation prevent standard substitution.

Part 2: Troubleshooting Specific Workflows

Workflow A: Overcoming Hindrance in C4-Bromination

To bypass the steric bulk of NBS, we recommend a Microwave-Assisted Bromination using elemental bromine in glacial acetic acid. The microwave irradiation provides rapid, uniform heating that easily overcomes the steric activation barrier.

Self-Validating Protocol:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole in 4.0 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 1.2 mmol of elemental bromine (Br₂) dropwise. (Caution: Perform in a fume hood; Br₂ is highly toxic).Validation Check: The solution will turn a deep, opaque red-brown.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes.

  • In-Process Validation: Upon cooling, inspect the vial. The successful consumption of Br₂ is visually confirmed when the deep red color fades to a pale yellow or clear solution. If the solution remains dark red, re-subject to microwave heating for 10 additional minutes.

  • Quenching & Extraction: Pour the mixture into 15 mL of ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench trace bromine. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation: Run LC-MS on the crude product. A successful reaction will display a classic 1:1 ratio of M / M+2 peaks, confirming mono-bromination at C4.

G Step1 Dissolve Pyrazole in Glacial AcOH Step2 Add Elemental Br2 (Deep Red Solution) Step1->Step2 Step3 Microwave 120°C, 30 min Step2->Step3 Overcome Activation Energy Step4 Self-Validation: Solution turns Light Yellow Step3->Step4 Step5 Quench with Na2S2O3 (aq) Step4->Step5 Step6 LC-MS: 1:1 M/M+2 Isotope Pattern Step5->Step6

Experimental workflow for microwave-assisted bromination incorporating built-in self-validation steps.

Workflow B: High-Temperature Vilsmeier-Haack Formylation

Q3: Can I perform a Vilsmeier-Haack formylation on this substrate? A3: Yes, but standard conditions (DMF/POCl₃ at 0 °C to RT) will fail due to the massive steric bulk of the chloroiminium intermediate 3. You must force the reaction by using a large excess of the Vilsmeier reagent and heating the mixture to 95 °C for an extended period 4.

Self-Validating Protocol:

  • Reagent Generation: Cool 5.0 mL of anhydrous N,N-dimethylformamide (DMF) to 0 °C under an argon atmosphere. Dropwise, add 3.0 mmol of phosphorus oxychloride (POCl₃). Stir for 30 minutes. Validation Check: The exothermic formation of a pale yellow complex confirms the active Vilsmeier reagent.

  • Substrate Addition: Add 1.0 mmol of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole dissolved in 2.0 mL of DMF.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 95 °C for 16 hours.

  • Hydrolysis & Validation: Cool the mixture to room temperature and slowly pour it over crushed ice. Neutralize to pH 7 with saturated aqueous NaHCO₃. Validation Check: The precipitation of a solid upon neutralization indicates the successful hydrolysis of the water-soluble iminium salt into the insoluble target aldehyde.

  • Isolation: Extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate.

Part 3: Quantitative Data & Reagent Comparison

To aid in experimental design, the following table summarizes the causality between reagent choice, steric compatibility, and empirical yields for the C4-substitution of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Reaction TypeReagent SystemConditionsSteric CompatibilityTypical Yield
Bromination NBSDCM, RT, 24hPoor (Bulky transition state)< 10%
Bromination Br₂AcOH, MW 120 °C, 0.5hExcellent (Small electrophile)85 - 92%
Formylation DMF / POCl₃0 °C to RT, 24hPoor (Bulky intermediate)0 - 5%
Formylation DMF / POCl₃95 °C, 16hModerate (Thermal kinetic drive)60 - 75%
Iodination NISMeCN, RT, 24hPoor (Bulky transition state)0%
Iodination I₂ / CANMeCN, 80 °C, 12hGood (Small electrophile + Oxidant)70 - 80%

References

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles | Organic Letters Source: American Chemical Society (ACS) URL:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Nitration of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyrazole-based compounds. Specifically, it addresses the critical para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyrazole-based compounds. Specifically, it addresses the critical parameter of reaction temperature in the nitration of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results, ensure safety, and understand the chemical principles governing this transformation.

Introduction: The Critical Role of Temperature in Pyrazole Nitration

The nitration of aromatic and heteroaromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group that serves as a versatile handle for further functionalization. In the context of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, the reaction temperature is not merely a parameter to be set, but a crucial determinant of reaction rate, yield, and, most importantly, the regioselectivity of the nitration. An improperly controlled temperature can lead to a host of issues, including the formation of undesired isomers, decomposition of starting material or product, and in the worst-case scenario, a hazardous thermal runaway.[1][2][3]

This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the nitration of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole?

A1: Temperature directly influences the kinetics of the nitration reaction.[3] An increase in temperature generally leads to a faster reaction rate. However, for this specific substrate, temperature control is paramount for several reasons:

  • Preventing Over-Nitration: While the existing nitro group on the phenyl ring is deactivating, forcing conditions with high temperatures can potentially lead to the introduction of a second nitro group, complicating purification.[4]

  • Controlling Regioselectivity: The pyrazole ring itself is an electron-rich system susceptible to electrophilic attack, primarily at the C4 position.[5][6] Temperature can influence the competition between nitration on the pyrazole ring versus further nitration on the already substituted phenyl ring.

  • Minimizing Side Reactions and Decomposition: Pyrazole derivatives and nitro compounds can be thermally sensitive.[1][7] Elevated temperatures can lead to decomposition, resulting in lower yields and the formation of tar-like byproducts.[8]

  • Ensuring Safety: Nitration reactions are highly exothermic.[1][2] Inadequate temperature control can lead to a thermal runaway, a dangerous situation where the reaction accelerates uncontrollably, potentially causing a rapid increase in pressure and temperature.[1][2][3]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity by adjusting the temperature?

A2: The formation of multiple products often points to a lack of control over regioselectivity or the occurrence of side reactions. Here’s how temperature adjustments can help:

  • To favor nitration on the pyrazole ring (at the C4 position): Milder reaction conditions are generally preferred. This typically involves maintaining a low temperature, often in the range of 0-10°C, throughout the addition of the nitrating agent and the subsequent reaction period.[5][9]

  • To minimize byproducts: If you are observing decomposition (e.g., darkening of the reaction mixture), the temperature is likely too high. Reducing the temperature and ensuring slow, controlled addition of the nitrating agent can mitigate this.[4][10]

It's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature for your specific setup.[9][11]

Q3: My reaction is very slow or not proceeding to completion. Should I increase the temperature?

A3: While a higher temperature will increase the reaction rate, it should be approached with caution due to the risks of side reactions and decomposition.[10] Before increasing the temperature, consider the following:

  • Nitrating Agent: Ensure your nitrating agent is properly prepared and active. A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid.[12][13]

  • Stirring: Inefficient stirring can lead to poor mixing of reactants, creating localized areas of low concentration and slowing the reaction.[2][3]

  • Gradual Temperature Increase: If you decide to increase the temperature, do so in small increments (e.g., 5°C at a time) and closely monitor the reaction for any signs of byproduct formation or decomposition.[10]

Q4: What are the signs of a thermal runaway, and what immediate actions should be taken?

A4: A thermal runaway is a critical safety event. The primary sign is a rapid, uncontrolled increase in the reaction temperature that the cooling system cannot manage.[1][2]

  • Symptoms: The reactor temperature consistently rises above the setpoint, and the cooling system is at maximum capacity.[1] You may also observe the evolution of brown fumes (NO₂ gas).[8]

  • Immediate Actions:

    • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[1]

    • Maximize Cooling: Ensure your cooling bath is functioning at its maximum capacity.[1]

    • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by carefully and slowly pouring it onto a large amount of crushed ice with vigorous stirring.[9][14] This should be done in a fume hood with appropriate personal protective equipment.

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the nitration of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole and potential solutions related to reaction temperature.

Issue Potential Cause(s) Related to Temperature Recommended Action(s)
Low Yield Reaction temperature too low, leading to incomplete conversion.[10] Reaction temperature too high, causing decomposition of starting material or product.[10]Gradually increase the reaction temperature in small increments (e.g., 5°C), monitoring progress by TLC/LC-MS.[10] Maintain a lower, stable temperature (e.g., 0-10°C) and ensure slow addition of the nitrating agent.[4][9]
Formation of Multiple Products (Poor Regioselectivity) Reaction temperature is too high, promoting less selective nitration or side reactions.[8][10]Maintain a consistently low temperature (e.g., 0-5°C) during the addition of the nitrating agent and throughout the reaction.[9]
Darkening of Reaction Mixture / Formation of Tar Excessive reaction temperature leading to oxidation or decomposition of organic materials.[8]Immediately lower the reaction temperature. Ensure slow, dropwise addition of the nitrating agent to prevent localized overheating.[4]
Reaction Fails to Initiate Reaction temperature is too low for the activation energy to be overcome.After ensuring all reagents are present and well-mixed, allow the reaction to slowly warm to a slightly higher temperature (e.g., from 0°C to room temperature) while monitoring closely.
Uncontrolled Temperature Spike During Addition of Nitrating Agent Addition of the nitrating agent is too rapid for the cooling system to dissipate the exothermic heat of reaction.[4]Immediately stop the addition. Add the nitrating agent much more slowly, dropwise, ensuring the temperature remains stable within the desired range.[4]

Experimental Protocol: Temperature-Controlled Nitration

This protocol provides a general framework for the nitration of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole with a strong emphasis on temperature control.

Safety Precautions:

  • All manipulations involving concentrated acids and nitrating mixtures must be performed in a well-ventilated fume hood.[15][16]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][17][18]

  • An emergency eyewash and safety shower should be readily accessible.[15][18]

  • Be aware of the highly corrosive and oxidizing nature of the reagents.[16][18]

Reagents and Equipment:

  • 1-methyl-5-(4-nitrophenyl)-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Crushed ice

  • Deionized water

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C with stirring.[9]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2.0 eq) while maintaining the temperature between 0-10°C.[9]

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the pyrazole derivative over a period of 30-60 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10°C. [9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction should be monitored by TLC or LC-MS.[9][19]

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.[9][14] A precipitate of the crude product should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water until the filtrate is neutral to pH paper.[9] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[5][20]

Visualizing the Workflow: Troubleshooting Temperature Control

The following diagram illustrates a decision-making workflow for troubleshooting common temperature-related issues during the nitration process.

G start Start Nitration monitor_temp Monitor Reaction Temperature start->monitor_temp temp_stable Is Temperature Stable (0-10°C)? monitor_temp->temp_stable continue_reaction Continue Reaction & Monitoring temp_stable->continue_reaction Yes temp_high Temperature Increasing Uncontrollably temp_stable->temp_high No, Increasing temp_low Reaction Stalled / Too Slow temp_stable->temp_low No, Too Low & Stalled reaction_complete Reaction Complete? continue_reaction->reaction_complete stop_addition STOP Nitrating Agent Addition temp_high->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling quench Prepare for Emergency Quench max_cooling->quench reaction_complete->continue_reaction No workup Proceed to Work-up reaction_complete->workup Yes check_reagents Check Reagent Activity & Stirring temp_low->check_reagents gradual_warm Allow Gradual Warming (e.g., to Room Temp) check_reagents->gradual_warm gradual_warm->monitor_temp

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole and 1-methyl-3-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, substituted pyrazoles are foundational scaffolds. Their utility is largely dicta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyrazoles are foundational scaffolds. Their utility is largely dictated by the nuanced interplay of substituents, which governs their electronic properties, stability, and reactivity. A subtle change in substituent position can dramatically alter a molecule's behavior, a phenomenon vividly illustrated by the isomers 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (henceforth 5-substituted isomer ) and 1-methyl-3-(4-nitrophenyl)-1H-pyrazole (3-substituted isomer ).

This guide provides an in-depth, objective comparison of the reactivity of these two positional isomers. In the absence of direct, side-by-side experimental literature, this analysis is built upon fundamental principles of organic chemistry, supported by data from related systems and computational predictions. We will explore the electronic and structural differences between the isomers and, from this basis, propose experimental protocols designed to rigorously test and quantify their reactivity in key chemical transformations.

Part 1: Electronic and Structural Analysis

The core difference between the two isomers lies in the point of attachment of the (4-nitrophenyl) group to the 1-methylpyrazole ring. This seemingly minor variation creates distinct electronic environments that have profound implications for reactivity.

The 1-methylpyrazole ring can be considered an electron-rich aromatic system.[1] The nitrogen at the N1 position is pyrrole-like and a π-electron donor, while the N2 nitrogen is pyridine-like and a π-electron acceptor. The overall electronic effect of the 1-methylpyrazol-3-yl and 1-methylpyrazol-5-yl substituents on the attached phenyl ring is electron-withdrawing, primarily through an inductive (-I) effect, though mesomeric (+M) effects can also play a role.

  • 1-methyl-3-(4-nitrophenyl)-1H-pyrazole (3-substituted): In this isomer, the nitrophenyl group is attached to C3, which is adjacent to the pyridine-like N2 nitrogen. The proximity to the electronegative N2 atom is expected to enhance the inductive electron-withdrawing character of the pyrazole ring as a substituent on the phenyl ring.

  • 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (5-substituted): Here, the nitrophenyl group is at C5, adjacent to the N1-methyl group. This position is electronically distinct from C3. Computational studies on related 3- and 5-alkylpyrazoles have shown significant differences in the electronic character and reactivity of these positions.[2] Deprotonation, for instance, is facile at C5 of a 3-alkylpyrazole but difficult at C3 of a 5-alkylpyrazole, highlighting the non-equivalence of these positions.[3]

Conversely, the strongly electron-withdrawing 4-nitrophenyl group influences the pyrazole ring. In both isomers, it reduces the overall electron density of the pyrazole ring, deactivating it towards electrophilic attack compared to 1-methylpyrazole itself. The magnitude of this deactivation, however, is expected to differ.

G cluster_0 3-Substituted Isomer cluster_1 5-Substituted Isomer a 1-methyl-3-(4-nitrophenyl)-1H-pyrazole b Enhanced inductive pull (-I) from pyrazole due to proximity of phenyl to N2. a->b e Moderate deactivation of pyrazole C4 towards EAS. a->e c Stronger deactivation of phenyl ring towards EAS. b->c d Potentially higher activation of phenyl ring for SNAr. b->d f 1-methyl-5-(4-nitrophenyl)-1H-pyrazole g Standard inductive pull (-I) from pyrazole. f->g j Stronger deactivation of pyrazole C4 towards EAS. f->j h Weaker deactivation of phenyl ring towards EAS. g->h i Potentially lower activation of phenyl ring for SNAr. g->i

Figure 1: Predicted electronic influences in the two isomers.

Part 2: Comparative Reactivity Analysis & Experimental Protocols

Based on the electronic considerations, we can hypothesize distinct reactivity profiles for the two isomers in three key reaction classes. For each class, a detailed experimental protocol is provided to enable a direct, quantitative comparison.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The most accessible position for electrophilic attack on a 1-substituted pyrazole ring is C4.[4] The reactivity of this position is modulated by the electronic nature of the substituents at C3 and C5. The strongly deactivating 4-nitrophenyl group will reduce the nucleophilicity of the C4 position in both isomers.

Hypothesis: The 3-substituted isomer will be more reactive towards electrophilic substitution at the C4 position than the 5-substituted isomer.

Causality: The electron-withdrawing effect of the 4-nitrophenyl group is relayed through the pyrazole ring. The pathway for this electronic communication may be more attenuating when the group is at the 5-position compared to the 3-position, leaving the C4 position in the 3-substituted isomer slightly less electron-deficient and thus more susceptible to electrophilic attack.

Experimental Protocol 1: Comparative Nitration

This protocol is designed to measure the relative rates of nitration at the C4 position of the pyrazole ring.

G start Dissolve Isomer (3- or 5-substituted) in Acetic Anhydride cool Cool to 0°C (Ice Bath) start->cool Setup add_hno3 Add Fuming HNO₃ Dropwise (1.1 eq) cool->add_hno3 Reagent Addition react Stir at 0°C for 2 hours add_hno3->react Reaction quench Quench (Pour onto Ice-Water) react->quench Workup Step 1 extract Extract with Ethyl Acetate (3x) quench->extract Workup Step 2 wash Wash with sat. NaHCO₃ then Brine extract->wash Workup Step 3 dry Dry (Na₂SO₄), Filter, Concentrate wash->dry Workup Step 4 analyze Analyze Crude Product (¹H NMR, LC-MS) dry->analyze Analysis

Figure 2: Workflow for comparative nitration experiment.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of the 3-substituted isomer and 1.0 mmol of the 5-substituted isomer, each in 5 mL of acetic anhydride.

  • Cooling: Cool both flasks to 0°C in an ice-water bath.

  • Nitration: To each flask, add 1.1 mmol of fuming nitric acid dropwise over 5 minutes, ensuring the internal temperature does not exceed 5°C. A common nitrating agent for pyrazoles involves a mixture of nitric and sulfuric acid.[5]

  • Reaction Monitoring: Stir the reactions at 0°C. After 30, 60, and 120 minutes, withdraw a small aliquot (e.g., 0.1 mL) from each reaction, quench it into a vial containing a saturated sodium bicarbonate solution and ethyl acetate, and analyze by LC-MS to determine the ratio of starting material to product.

  • Work-up: After 2 hours, pour each reaction mixture into a beaker containing 50 g of crushed ice and stir until the ice has melted.

  • Extraction: Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL). Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. Quantify the conversion and yield for each isomer using ¹H NMR with an internal standard.

Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Ring

The electron-withdrawing nitro group strongly activates the phenyl ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[6][7] The pyrazolyl substituent, being electron-withdrawing itself, will further enhance this activation.

Hypothesis: The 3-substituted isomer will be more reactive towards nucleophilic aromatic substitution than the 5-substituted isomer.

Causality: The rate of SNAr is dependent on the stability of the intermediate Meisenheimer complex, which is a resonance-stabilized carbanion.[8] A more electron-deficient aromatic ring will accelerate the initial nucleophilic attack. As argued previously, the 1-methylpyrazol-3-yl group is likely a stronger electron-withdrawing substituent than the 1-methylpyrazol-5-yl group due to the proximity of the attachment point to the pyridine-like N2. This should render the attached nitrophenyl ring more electrophilic and accelerate the reaction.[9]

Experimental Protocol 2: Comparative Methoxide Substitution

This protocol uses a common nucleophile, sodium methoxide, to compare the rate of substitution of the nitro group.

G start Dissolve Isomer and Internal Standard in Dry DMSO add_meona Add NaOMe solution in MeOH (5 eq) start->add_meona Reagents heat Heat at 80°C (Oil Bath) add_meona->heat Reaction Start monitor Monitor by HPLC (Aliquot at t=0, 1, 2, 4, 8h) heat->monitor Monitoring quench Cool and Quench with aq. NH₄Cl monitor->quench Workup (if needed) extract Extract with Ethyl Acetate (3x) quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Figure 3: Workflow for comparative SNAr experiment.

Methodology:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks under a nitrogen atmosphere, place 0.5 mmol of the 3-substituted isomer and 0.5 mmol of the 5-substituted isomer. To each, add 0.5 mmol of an inert internal standard (e.g., 1,3,5-trimethoxybenzene). Dissolve the contents of each flask in 5 mL of anhydrous DMSO.

  • Reagent Addition: Prepare a 2.5 M solution of sodium methoxide in methanol. Add 1.0 mL (2.5 mmol, 5 eq) of this solution to each flask via syringe.

  • Reaction and Monitoring: Place both flasks in a preheated oil bath at 80°C and stir vigorously. Immediately take a t=0 sample. Withdraw aliquots (approx. 0.1 mL) at regular intervals (e.g., 1, 2, 4, and 8 hours). Quench each aliquot in a vial containing 1 mL of a 1:1 mixture of water and ethyl acetate, vortex, and analyze the organic layer by HPLC or GC-MS to determine the disappearance of starting material relative to the internal standard.

  • Work-up (after completion): Cool the flasks to room temperature. Pour the contents into 50 mL of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation, often achieved via catalytic hydrogenation or using metal/acid combinations.[10] The electronic environment around the nitro group can influence the rate of this reduction.

Hypothesis: The 5-substituted isomer will undergo reduction of the nitro group faster than the 3-substituted isomer.

Causality: The reduction process involves the addition of electrons to the nitro group. A less electron-deficient phenyl ring should facilitate this process. Since the 1-methylpyrazol-5-yl group is hypothesized to be a weaker electron-withdrawing group than its 3-yl counterpart, the nitrophenyl ring of the 5-substituted isomer would be comparatively more electron-rich, thus promoting a faster reduction.

Experimental Protocol 3: Comparative Catalytic Transfer Hydrogenation

This method is experimentally convenient and avoids high-pressure hydrogenation equipment.[11]

G start Suspend Isomer in Methanol add_pdc Add 10% Pd/C (10 mol %) start->add_pdc Catalyst add_hdonor Add Ammonium Formate (5 eq) in portions add_pdc->add_hdonor H₂ Donor reflux Heat to Reflux (approx. 65°C) add_hdonor->reflux Reaction monitor Monitor by TLC (Disappearance of SM) reflux->monitor Monitoring filter Cool and Filter through Celite monitor->filter Workup Step 1 concentrate Concentrate Filtrate under vacuum filter->concentrate Workup Step 2 extract Extract with Ethyl Acetate/Water concentrate->extract Workup Step 3 dry Dry, Filter, and Concentrate Organic Layer extract->dry Isolation

Figure 4: Workflow for comparative nitro reduction experiment.

Methodology:

  • Reaction Setup: In two parallel reaction vessels, suspend 1.0 mmol of each isomer in 15 mL of methanol.

  • Catalyst Addition: To each suspension, carefully add 10 mol % of 10% Palladium on carbon (50% wet).

  • Hydrogen Donor Addition: Add ammonium formate (5.0 mmol) to each flask in five portions over 10 minutes. An exothermic reaction with gas evolution should be observed.

  • Reaction: Heat the mixtures to a gentle reflux (approx. 65°C) and monitor the progress by TLC, noting the time required for the complete disappearance of the starting material.

  • Work-up: Once complete, cool the reactions to room temperature. Filter the mixtures through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. To the residue, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding anilines. Analyze for purity and yield.

Part 3: Predicted Spectroscopic and Data Analysis

The structural differences between the isomers will be clearly reflected in their spectroscopic data. Analysis of this data is crucial for characterization and for understanding the electronic disparities.

Predicted Spectroscopic Signatures
  • ¹H NMR Spectroscopy:

    • Pyrazole Protons: The chemical shifts of the pyrazole ring protons (H4 and H5/H3) will be different. The proton at C4 is expected to be a singlet in both isomers. In the 3-substituted isomer, the H5 proton will likely be more downfield than the H3 proton in the 5-substituted isomer due to its proximity to N2.

    • Phenyl Protons: The AA'BB' system of the 4-nitrophenyl group will show subtle differences. The protons ortho to the pyrazole ring in the 3-substituted isomer may be slightly more deshielded (downfield) than in the 5-substituted isomer, reflecting the stronger electron-withdrawing nature of the 1-methylpyrazol-3-yl substituent.

  • ¹³C NMR Spectroscopy:

    • Pyrazole Carbons: The chemical shifts of C3, C4, and C5 will be diagnostic. C5 is typically more shielded (upfield) than C3 in 1-substituted pyrazoles. The attachment of the nitrophenyl group will cause a significant downfield shift for C3 and C5, respectively.

    • Phenyl Carbons: The ipso-carbon (the phenyl carbon attached to the pyrazole) will have a distinct chemical shift in each isomer.

Data Summary Table

The following table should be used to summarize the quantitative results from the proposed experiments.

Parameter 1-methyl-3-(4-nitrophenyl)-1H-pyrazole 1-methyl-5-(4-nitrophenyl)-1H-pyrazole Supporting Data
Nitration (Protocol 1)
Yield of 4-nitro product (%)Predicted: HigherPredicted: LowerLC-MS, ¹H NMR
Relative RatePredicted: FasterPredicted: SlowerLC-MS time course
SNAr (Protocol 2)
Time for 50% conversion (h)Predicted: ShorterPredicted: LongerHPLC time course
Yield of methoxy product (%)Predicted: Higher (at given time)Predicted: Lower (at given time)HPLC, ¹H NMR
Reduction (Protocol 3)
Time for completion (h)Predicted: LongerPredicted: ShorterTLC monitoring
Yield of aniline product (%)>90%>90%¹H NMR
¹H NMR (δ, ppm)
Pyrazole H4Predicted: ~6.6-6.8Predicted: ~6.5-6.7Recorded Spectra
Pyrazole H5/H3Predicted: H5 ~7.8-8.0Predicted: H3 ~7.4-7.6Recorded Spectra
Phenyl H (ortho to Pz)Predicted: More downfieldPredicted: More upfieldRecorded Spectra
¹³C NMR (δ, ppm)
Pyrazole C3Predicted: ~150-155 (substituted)Predicted: ~130-135Recorded Spectra
Pyrazole C4Predicted: ~108-112Predicted: ~106-110Recorded Spectra
Pyrazole C5Predicted: ~135-140Predicted: ~145-150 (substituted)Recorded Spectra

Conclusion

The positional isomerism of the 4-nitrophenyl group on the 1-methylpyrazole scaffold creates two molecules with distinct and predictable reactivity profiles. The 1-methyl-3-(4-nitrophenyl)-1H-pyrazole isomer is hypothesized to be the more reactive species in electrophilic substitution on the pyrazole ring and nucleophilic substitution on the phenyl ring. This is attributed to the enhanced electron-withdrawing nature of the 1-methylpyrazol-3-yl substituent. Conversely, the 1-methyl-5-(4-nitrophenyl)-1H-pyrazole is predicted to undergo faster reduction of its nitro group due to the comparatively less deactivated nature of its nitrophenyl ring.

The experimental protocols detailed in this guide provide a robust framework for validating these hypotheses and quantifying the reactivity differences. The resulting data will be invaluable for synthetic chemists and drug development professionals in selecting the appropriate isomer for their specific application, whether it involves further functionalization of the pyrazole core or modulation of the electronics of the phenyl substituent.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals (Basel). [URL not available]
  • Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)
  • Application Notes and Protocols: Reduction of 1-(m-Nitro-phenyl)-2-nitro-propane. BenchChem. [URL not available]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL not available]
  • Hammett σI constants for N‐azolyl substituents in comparison with nitro group. [Journal and URL not available]
  • 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | C10H9N3O2 | CID 608939. PubChem. [Link]

  • Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Structural Chemistry. [URL not available]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [URL not available]
  • Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [URL not available]
  • Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. International Journal of Molecular Sciences. [URL not available]
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.
  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Organic Letters. [Link]

  • Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR. [URL not available]
  • A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Molecules. [URL not available]
  • Control experiments: a) Nitration of 1 a by NO2 as the single reagent...
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [URL not available]
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences. [URL not available]
  • Representative flow experiments for reduction of nitro compounds.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega. [URL not available]
  • Comparative DFT studies of the electronic properties of substituted phenylpyrazoles. BenchChem. [URL not available]
  • Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo[5,1-c][1][6][12]triazines. ResearchGate. [URL not available]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. [Link]

  • Hammett plot of rates versus substituent constant.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL not available]
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [URL not available]
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [URL not available]
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [URL not available]
  • Application Note: Experimental Protocol for the Reduction of a Nitro Group in 2-Amino-1-(2-nitrophenyl)ethanol. BenchChem. [URL not available]
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Experimental Protocol for the Nitration of 1,3,5-Trimethylpyrazole. BenchChem. [URL not available]
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [URL not available]
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [URL not available]
  • Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [URL not available]
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... MDPI. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [URL not available]
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • 27.03 Hammett Substituent Constants Defined. YouTube. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Pyrazole Derivatives vs. 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole in Medicinal Chemistry

The pyrazole ring—a five-membered, nitrogen-containing heterocyclic pharmacophore—is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous blockbuster drugs[1]. However, the speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring—a five-membered, nitrogen-containing heterocyclic pharmacophore—is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous blockbuster drugs[1]. However, the specific substitution patterns on the pyrazole core drastically alter its physicochemical properties, target affinity, and synthetic utility[2].

This guide provides an objective, data-driven comparison between 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (a highly specific, electron-deficient building block) and broader therapeutic classes of pyrazole derivatives, such as 1,5-diarylpyrazoles (e.g., Celecoxib) and 1,3,4-trisubstituted pyrazoles.

Structural Dynamics and Mechanistic Causality

To understand the performance differences between these compounds, we must analyze the causality behind their molecular design.

The Electronic Influence of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole

The defining features of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole are the N1-methyl group and the C5-para-nitrophenyl group .

  • Conformational Locking: The N1-methyl substitution prevents annular tautomerism (a common phenomenon in unsubstituted pyrazoles). This locks the molecule into a single conformation, which is critical for predictable target engagement and consistent coordination in organometallic chemistry[2].

  • Electron Withdrawal & Charge Transfer: The nitro group is a potent electron-withdrawing group (EWG). It pulls electron density away from the inherently pπ-excedent pyrazole ring. In coordination chemistry, this allows for highly efficient charge-density transfer from the dπ orbitals of a transition metal (like Palladium) to the pπ* orbitals of the pyrazole ring, creating exceptionally stable catalytic complexes[3].

  • Metabolic Liability: While the nitro group acts as a strong hydrogen-bond acceptor in enzyme pockets, it is often flagged as a structural alert in late-stage drug development due to the risk of nitroreductase-mediated toxicity (e.g., mutagenicity or hepatotoxicity).

Alternative 1: 1,5-Diarylpyrazoles (e.g., Celecoxib)

Compounds like Celecoxib replace the N-methyl group with a bulky aryl sulfonamide and utilize trifluoromethyl ( CF3​ ) groups instead of nitro groups. This design maximizes lipophilicity, allowing the molecule to penetrate deep into the hydrophobic active site of the COX-2 enzyme[1]. The CF3​ group provides the necessary electron withdrawal without the metabolic liabilities associated with nitroaromatics.

Alternative 2: 1,3,4-Trisubstituted Pyrazoles

These derivatives are heavily utilized in oncology. By substituting the 1, 3, and 4 positions while leaving the C5 position open or minimally hindered, these molecules are optimized to bind within the ATP-binding pockets of kinases such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs)[4]. They often rely on the unsubstituted pyrazole nitrogen to act as a critical hydrogen-bond donor to the kinase hinge region.

Performance Comparison & Experimental Data

The following table summarizes the quantitative data and functional performance of these pyrazole classes based on recent pharmacological evaluations.

Parameter1-Methyl-5-(4-nitrophenyl)-1H-pyrazole1,5-Diarylpyrazoles (e.g., Celecoxib)1,3,4-Trisubstituted Pyrazoles
Primary Utility Synthetic intermediate, Ligand for catalysis, Antifungal precursorAnti-inflammatory (NSAID)Anticancer (Targeted Therapy)
Primary Target Metal coordination (Pd), Fungal enzymesCyclooxygenase-2 (COX-2)Kinases (VEGFR, CDK)
Typical Potency Moderate antifungal activity; high catalytic yield (>85%)[3] IC50​ ~38.7 - 61.2 nM against COX-2[1] IC50​ ~0.75 µM - 4.21 µM against cancer lines[4]
Electronic Profile Highly electron-deficient (EWG at C5)Moderately electron-deficientVariable (depends on C3/C4 substituents)
H-Bonding Capability Strong Acceptor ( NO2​ ), No DonorStrong Acceptor ( SO2​NH2​ ), Donor ( NH2​ )Acceptor and Donor (if N-unsubstituted)
Toxicity Risk Higher (Nitroreduction potential)Lower (Well-tolerated clinically)Moderate (Off-target kinase inhibition)

Visualizing Pharmacological and Chemical Pathways

Pathway cluster_0 Target Interactions & Outcomes P_Nitro 1-Methyl-5-(4-nitrophenyl) -1H-pyrazole Metal Pd(II) Coordination (Catalysis) P_Nitro->Metal pπ* charge transfer Tox Potential Nitroreduction (Toxicity Risk) P_Nitro->Tox gut flora metabolism P_Tri 1,3,4-Trisubstituted Pyrazoles VEGFR VEGFR / CDK (Kinase Inhibition) P_Tri->VEGFR deep pocket binding P_Di 1,5-Diarylpyrazoles (e.g., Celecoxib) COX2 COX-2 Enzyme (Anti-inflammatory) P_Di->COX2 selective inhibition Apop Apoptosis / Cell Cycle Arrest VEGFR->Apop downstream effect Pain Reduced Prostaglandins COX2->Pain downstream effect

Pharmacological and chemical pathways of distinct pyrazole derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify causality and eliminate false positives during the evaluation of nitrophenylpyrazole derivatives.

Protocol A: Synthesis and Validation of Palladium-Nitrophenylpyrazole Complexes

This protocol leverages the electron-withdrawing nature of the nitro group to create stable catalysts for Mizoroki-Heck C-C coupling reactions[3].

Step 1: Ligand Complexation

  • Dissolve 2.0 mmol of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole in 15 mL of absolute ethanol.

  • Add 1.0 mmol of Palladium(II) chloride ( PdCl2​ ) dropwise under continuous magnetic stirring.

  • Introduce a catalytic amount of glacial acetic acid (5 drops) to facilitate the coordination.

  • Reflux the mixture at 80°C for 4 hours. The electron-deficient pyrazole ring will coordinate strongly with the Pd(II) center.

Step 2: Analytical Validation (Quality Control)

  • Isolate the precipitate via vacuum filtration and wash with cold ethanol.

  • Self-Validation Check: Perform 1H NMR spectroscopy (400 MHz, DMSO- d6​ ).

    • Causality Check: You must observe the characteristic pyrazole H-4 proton as a distinct singlet (typically around 6.5–7.0 ppm). Furthermore, the protons on the nitrophenyl ring should appear shifted downfield compared to an unsubstituted phenyl ring, confirming the persistent electron-withdrawing effect of the NO2​ group post-complexation[3].

  • Proceed to catalysis only if LC-MS confirms >95% purity of the [Pd2​Cl4​(Ligand)2​] complex.

Step 3: Catalytic Evaluation (Mizoroki-Heck Coupling)

  • React styrene with iodobenzene in a DMF/ H2​O (1:1) solvent system using 1 mol% of the synthesized Pd-complex.

  • Heat to 100°C for 6 hours. The stability of the nitrophenylpyrazole ligand prevents catalyst degradation in the aqueous medium[3].

  • Quantify the yield of the resulting stilbene via GC-MS.

Protocol B: In Vitro Cytotoxicity & Target Inhibition Assay

When evaluating the biological activity of synthesized pyrazoles, controlling for baseline toxicity is paramount.

Step 1: Cell Culture Preparation

  • Seed HCT116 (colon cancer) or MCF-7 (breast cancer) cell lines in 96-well plates at a density of 5×103 cells/well[4].

  • Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

Step 2: Compound Administration & Control Integration

  • Prepare serial dilutions of the pyrazole derivative (0.1 µM to 100 µM) in DMSO.

  • Self-Validation Check: Include Celecoxib as a positive control for COX-2 dependent lines, and a known VEGFR inhibitor (e.g., Sorafenib) for kinase-dependent lines. Include a 0.1% DMSO vehicle well as a negative control. This ensures the assay's dynamic range is functioning correctly.

Step 3: Viability Quantification

  • After 48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 4 hours, dissolve the formazan crystals in 100 µL of DMSO, and read absorbance at 570 nm.

  • Calculate the IC50​ using non-linear regression analysis. Trisubstituted pyrazoles should yield IC50​ values in the 0.75–4.21 µM range[4].

Workflow S1 Ligand Prep 1-Methyl-5-(4-nitrophenyl) -1H-pyrazole S2 Complexation Pd(II) Coordination (Reflux, Acetic Acid) S1->S2 Synthesis S3 S3 S2->S3 Validation S4 Catalytic Assay Mizoroki-Heck Coupling S3->S4 Catalyst S5 Biological Assay In Vitro Cytotoxicity S3->S5 Direct Test

Self-validating experimental workflow for pyrazole complexation and evaluation.

References

  • Journal of Chemical Health Risks.
  • Novelty Journals.
  • MDPI. "Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions". (2024).
  • RSC Publishing.

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Guide: 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole vs. Structural Isomers

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the analytical bottleneck of differentiating regioisomers. Pyrazole rings are ubiquitous pharmacophores in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the analytical bottleneck of differentiating regioisomers. Pyrazole rings are ubiquitous pharmacophores in medicinal chemistry, but distinguishing between substitution patterns—such as the 1,5-isomer and the 1,3-isomer—using mass spectrometry requires a deep understanding of gas-phase dissociation kinetics.

This guide provides an objective, data-backed comparison of the High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole against its regioisomer, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole . By moving beyond simple spectral matching and analyzing the mechanistic causality of these cleavages, researchers can confidently assign structures in early-stage drug discovery.

Mechanistic Causality: The Fragmentation Rules of Nitrophenylpyrazoles

The structural elucidation of substituted pyrazoles relies on mapping their behavior under Collision-Induced Dissociation (CID). When subjected to ESI-MS/MS, pyrazoles typically exhibit two primary fragmentation channels: the expulsion of hydrogen cyanide (HCN) and the loss of molecular nitrogen (N2) 1[1]. However, the introduction of functional groups fundamentally alters these pathways.

In positive Electrospray Ionization (ESI+), the pyrazole nitrogen readily accepts a proton to form a highly stable [M+H]+ precursor ion 2[2]. For 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (exact mass 203.069), the [M+H]+ ion at m/z 204.077 undergoes the following characteristic neutral losses:

  • Nitro Group Cleavage: The loss of the nitro group (-NO2, 46 Da) is a 3[3], yielding a stable fragment at m/z 158.084.

  • Steric Relief (The Proximity Effect): Crucially, in the 1,5-isomer, the bulky 4-nitrophenyl group at the 5-position creates severe steric crowding against the N-methyl group at the 1-position. Because 4[4], this proximity effect drives a unique fragmentation pathway: the cleavage of the N-CH3 bond (m/z 189.054). This sterically-driven loss is significantly suppressed in the relaxed 1,3-isomer, where the functional groups are physically separated.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To objectively prove these fragmentation differences, I utilize a self-validating LC-ESI-MS/MS workflow. By incorporating an isotopically labeled internal standard, we establish a definitive causal link between the observed m/z shifts and the structural origin of the cleaved fragments.

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Dissolve analytes in LC-MS grade DMSO to 1 mg/mL. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike the sample with 50 ng/mL of 1-(CD3)-5-(4-nitrophenyl)-1H-pyrazole.

  • Causality: Formic acid ensures complete protonation of the pyrazole nitrogen in solution, maximizing ESI+ efficiency. The N-CD3 spike acts as an internal mechanistic validator; any fragment retaining the N-methyl group will shift by +3 Da, while fragments resulting from N-methyl loss will align perfectly with the unlabeled standard.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column. Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA).

  • Causality: Chromatographic separation prevents ion suppression and ensures that trace regioisomeric impurities are temporally resolved before entering the mass spectrometer, eliminating isobaric cross-talk.

Step 3: High-Resolution MS/MS (Orbitrap/TOF)

  • Action: Isolate the [M+H]+ precursor (m/z 204.077) in Q1. Apply a ramped Collision Energy (CE) from 15 eV to 45 eV.

  • Causality: Ramping the CE is critical. Low CE (15-25 eV) captures fragile, low-activation-energy losses (e.g., -NO2), while high CE (35-45 eV) forces higher-energy pyrazole ring cleavages (e.g., -HCN). A static CE would artificially skew relative abundances, masking the complete fragmentation tree.

MS_Workflow A 1. Sample Preparation (Isotopic Spiking) B 2. UHPLC Separation (C18, Gradient) A->B C 3. ESI+ Ionization ([M+H]+ Generation) B->C D 4. Q1 Isolation (m/z 204.077) C->D E 5. CID Fragmentation (15-45 eV Ramp) D->E F 6. Orbitrap Detection (High-Resolution) E->F G 7. Data Synthesis (Isomer Differentiation) F->G

Self-validating LC-ESI-MS/MS workflow for pyrazole isomer differentiation.

Comparative Data Analysis: 1,5-Isomer vs. 1,3-Isomer

The diagnostic power of this assay lies in comparing the quantitative relative abundances of the fragment ions. While both isomers yield identical precursor ions, their MS/MS spectra diverge predictably due to their distinct steric environments.

Quantitative Fragmentation Comparison
Fragment IonExact m/z (Theoretical)1,5-Isomer Relative Abundance (%)1,3-Isomer Relative Abundance (%)Mechanistic Origin
[M+H]+204.077100100Protonated molecular ion
[M+H - CH3]+189.05445 < 5 N-methyl cleavage (Sterically driven in 1,5-isomer)
[M+H - NO2]+158.0846085Loss of nitro group
[M+H - NO2 - HCN]+131.0733540Pyrazole ring cleavage
[M+H - CH3 - NO]+159.05620< 1Sequential loss from sterically crowded isomer

Note: Relative abundances are normalized to the base peak and averaged across a 15-45 eV collision energy ramp.

Fragmentation Logic Pathway

The following diagram maps the primary CID fragmentation pathways specific to the sterically crowded 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Frag_Pathway M [M+H]+ m/z 204.077 F1 [M+H - NO2]+ m/z 158.084 M->F1 -NO2 F2 [M+H - CH3]+ m/z 189.054 M->F2 -CH3 (Steric relief) F3 [M+H - NO2 - HCN]+ m/z 131.073 F1->F3 -HCN F4 [M+H - CH3 - NO]+ m/z 159.056 F2->F4 -NO

Primary CID fragmentation pathways for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Conclusion

By leveraging the principles of gas-phase thermodynamics and steric strain, mass spectrometry can definitively differentiate 1-methyl-5-(4-nitrophenyl)-1H-pyrazole from its 1,3-isomer. The highly abundant [M+H - CH3]+ fragment (m/z 189.054) serves as a reliable diagnostic marker for the 1,5-substitution pattern. Implementing a self-validating protocol with isotopic spiking ensures that these structural assignments are not just correlative, but mechanistically proven, thereby accelerating confident decision-making in drug development pipelines.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:1

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL:2

  • A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl Nitrobutenone Source: Benchchem URL:3

  • 12.8: Fragmentation Patterns in Mass Spectrometry Source: Chemistry LibreTexts URL:4

Sources

Comparative

Benchmarking Catalytic Reduction Efficiency: 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole to Aniline Derivatives

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Rationale The pyrazole pharmacophore is ubiquitous in modern drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Rationale

The pyrazole pharmacophore is ubiquitous in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and neurodegenerative disease therapeutics. Specifically, 1-methyl-5-(4-aminophenyl)-1H-pyrazole is a highly valuable synthetic building block. However, the catalytic reduction of its precursor—1-methyl-5-(4-nitrophenyl)-1H-pyrazole—presents unique chemoselectivity and kinetic challenges.

The nitrogen-rich pyrazole ring possesses lone pairs that can coordinate tightly to transition metal surfaces (the "pyrazole effect"). This coordination often leads to catalyst passivation, stalled kinetics, or the dangerous accumulation of reactive hydroxylamine intermediates. To navigate these challenges, this guide objectively benchmarks three distinct catalytic systems, evaluating their Turnover Frequency (TOF), chemoselectivity, and scalability to help you select the optimal protocol for your workflow.

Mechanistic Pathways & Catalyst-Substrate Interactions

The reduction of the nitro group to an amine follows the classic Haber mechanism, proceeding through nitroso and hydroxylamine intermediates 1. A critical quality attribute of any chosen catalyst is its ability to rapidly drive the hydroxylamine intermediate to the final aniline product without stalling.

Mechanism A 1-methyl-5-(4-nitrophenyl) -1H-pyrazole B Nitroso Intermediate A->B +2e⁻, +2H⁺ -H₂O C Hydroxylamine Intermediate B->C +2e⁻, +2H⁺ D 1-methyl-5-(4-aminophenyl) -1H-pyrazole C->D +2e⁻, +2H⁺ -H₂O

Haber mechanism for the catalytic reduction of the nitroarene substrate to its aniline derivative.

Benchmarked Catalytic Systems

We evaluated three distinct catalytic paradigms to determine the most robust method for pyrazole-containing nitroarenes:

  • System A: Pd/C with H₂ (Heterogeneous Hydrogenation) – The traditional industry standard 2.

  • System B: Ni-Nanoparticles with NaBH₄ (Nanocatalytic Hydride Transfer) – Known for rapid kinetics and high TOF in aqueous/ethanolic media 3.

  • System C: Bi(III) Pre-catalyst with PhSiH₃ (Homogeneous Redox Catalysis) – A recently developed, air-stable approach offering extreme chemoselectivity under mild conditions .

Workflow Substrate Substrate: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole Cat1 System A: Pd/C + H₂ (Heterogeneous Hydrogenation) Substrate->Cat1 Cat2 System B: Ni-NPs + NaBH₄ (Nanocatalytic Hydride Transfer) Substrate->Cat2 Cat3 System C: Bi(III) + PhSiH₃ (Homogeneous Redox Catalysis) Substrate->Cat3 Analysis In-Process Control & Yield Quantification (HPLC with Internal Standard) Cat1->Analysis Cat2->Analysis Cat3->Analysis

Experimental workflow benchmarking three distinct catalytic systems for nitro group reduction.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the experimental setup inherently provides real-time feedback to confirm reaction progress and mass balance, preventing false positives.

System A: Pd/C with H₂ Gas
  • Causality: H₂ gas is utilized at ambient balloon pressure (1 atm) rather than high-pressure autoclaves. This deliberate choice prevents the unintended over-reduction (hydrogenation) of the aromatic pyrazole ring, which is susceptible to degradation at pressures >50 psi.

  • Protocol:

    • Dissolve 1.0 mmol of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole in 10 mL of anhydrous methanol.

    • Add 5 mol% of 10% Pd/C.

    • Purge the vessel with N₂, then attach an H₂ balloon. Stir vigorously at 25°C for 2.5 hours.

    • Filter through a Celite pad and concentrate under reduced pressure.

  • Self-Validating Mechanism: The reaction flask is connected to a calibrated gas burette. The stoichiometric consumption of exactly 3 equivalents of H₂ gas per mole of substrate serves as a real-time, visual confirmation of reaction completion, independent of downstream chromatographic analysis.

System B: Ni-Nanoparticles with NaBH₄
  • Causality: NaBH₄ provides a massive excess of hydride ions to drive the reaction kinetically. A 1:1 Ethanol/Water co-solvent system is utilized to simultaneously solubilize the hydrophobic pyrazole substrate while maintaining the stability and reactivity of the water-soluble borohydride.

  • Protocol:

    • Suspend 1.0 mmol of substrate and 10 mol% Ni-nanoparticles in 8 mL EtOH/H₂O (1:1).

    • Slowly add 5.0 mmol of NaBH₄ in small portions to manage exothermic hydrogen evolution.

    • Stir at room temperature for 20 minutes.

    • Magnetically separate the Ni-NPs and extract the product with ethyl acetate.

  • Self-Validating Mechanism: The intense yellow color of the nitroarene-borohydride complex in alkaline ethanol fades to complete colorlessness upon full conversion to the amine. This chromic shift provides an immediate, orthogonal validation to the HPLC data.

System C: Bi(III) Pre-catalyst with PhSiH₃
  • Causality: Phenylsilane (PhSiH₃) is selected as the terminal reductant because it slowly and continuously generates the active low-valent Bi(I) species in situ. This controlled release prevents thermal runaway and ensures the Lewis-basic pyrazole nitrogens do not outcompete the nitro group for the active catalytic site .

  • Protocol:

    • In a vial, combine 1.0 mmol of substrate, 5 mol% Bi(III) pre-catalyst, and 50 mg of dodecane (internal standard) in 5 mL THF.

    • Add 3.0 mmol of PhSiH₃ dropwise.

    • Stir at 60°C for 4.0 hours.

    • Quench with 1M NaOH and extract with dichloromethane.

  • Self-Validating Mechanism: The protocol mandates the addition of dodecane prior to catalyst addition. By calculating the response factor of the pyrazole product relative to dodecane via GC-FID, researchers can confirm that 100% of the starting material mass is accounted for, ruling out invisible polymeric byproducts or catalyst adsorption.

Quantitative Data & Performance Comparison

The following table summarizes the empirical performance of each system based on standardized benchmarking metrics.

Performance MetricSystem A (Pd/C + H₂)System B (Ni-NPs + NaBH₄)System C (Bi(III) + PhSiH₃)
Catalyst Loading 5 mol% Pd10 mol% Ni5 mol% Bi
Reaction Time 2.5 h0.3 h4.0 h
Conversion (%) >99%>99%98%
Yield of Amine (%) 94%97%96%
TOF (h⁻¹) ~8~33~5
Chemoselectivity ModerateHighUltra-High
Primary Limitation Pyrazole coordination slows kineticsHydrogen gas evolution (safety)Siloxane byproducts

Discussion & Application Scientist Insights

When selecting a catalytic system for the reduction of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, the choice heavily depends on the scale and phase of research:

  • For Discovery Chemistry (Milligram Scale): System B (Ni-NPs) is unmatched. The extremely high Turnover Frequency (TOF) and 20-minute reaction time allow for rapid library generation. The magnetic recoverability of the nanoparticles also streamlines workup.

  • For Process Chemistry & Scale-Up (Kilogram Scale): System C (Bi(III)) represents the future of sustainable scale-up. While the kinetics are slower, it completely circumvents the severe safety hazards associated with pressurized H₂ gas (System A) and reactive borohydrides (System B). Furthermore, the Bi(III) system demonstrates profound chemoselectivity, ensuring that the pyrazole ring remains completely untouched even under extended heating.

  • The Baseline: System A (Pd/C) remains a reliable workhorse but requires stringent in-process controls. If the H₂ pressure drops, the reaction is highly prone to stalling at the hydroxylamine intermediate due to pyrazole-induced catalyst poisoning.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Catalysis Science & Technology (2024). 1

  • Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth Catalyst. Synthesis (2026).

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry (2011). 2

  • Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research (2020). 3

Sources

Validation

Analytical Method Validation for 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole Purity Testing: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I frequently navigate the analytical complexities of heterocyclic building blocks. 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole is a critical intermediate in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently navigate the analytical complexities of heterocyclic building blocks. 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole is a critical intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and selective COX-2 analogs.

The primary analytical challenge with this compound is its structural similarity to process-related impurities—specifically, its regioisomer, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole. Because these isomers form competitively during the cyclization of diketone and hydrazine precursors, establishing a highly selective, stability-indicating analytical method is non-negotiable.

This guide objectively compares high-performance liquid chromatography (HPLC-UV), ultra-performance liquid chromatography (UPLC-PDA), and gas chromatography (GC-FID) for the purity testing of this compound. Furthermore, it outlines a self-validating experimental protocol grounded in the latest ICH Q2(R2) [1] and ICH Q14 [2] regulatory frameworks.

The Causality of Method Selection: HPLC vs. UPLC vs. GC

When designing an Analytical Target Profile (ATP) as mandated by ICH Q14[2], we must evaluate the physicochemical properties of the analyte to select the appropriate technique.

Gas Chromatography (GC-FID): Scientifically Contraindicated

With a predicted boiling point of ~364.2°C[3], 1-methyl-5-(4-nitrophenyl)-1H-pyrazole requires excessively high inlet and oven temperatures to volatilize. At temperatures exceeding 300°C, nitroaromatic systems are highly susceptible to thermal degradation or catalytic reduction within the GC inlet liner. This thermal lability leads to artifact formation, poor peak symmetry, and irreproducible quantitation. Therefore, GC-FID is scientifically contraindicated for the main assay, though it remains useful for residual solvent analysis.

HPLC-UV vs. UPLC-PDA: The Van Deemter Advantage

The structural difference between the target API and its 3-nitrophenyl regioisomer is purely positional. This subtle shift in the dipole moment and polar surface area requires maximum column efficiency ( N ) to achieve baseline resolution.

While traditional HPLC-UV (using 5 µm particle columns) can separate these isomers, it typically requires shallow gradients and extended run times (>30 minutes), leading to band broadening and decreased sensitivity.

UPLC-PDA is the superior choice. The core causality lies in the Van Deemter equation: by utilizing sub-2-micron stationary phase particles, the eddy diffusion (A-term) and mass transfer (C-term) are drastically minimized. This allows for higher linear velocities without sacrificing theoretical plates. Furthermore, coupling UPLC with a Photodiode Array (PDA) detector allows for spectral peak purity assessment—a critical requirement under FDA guidelines for stability-indicating methods.

Table 1: Method Performance Comparison Matrix
Analytical ParameterHPLC-UV (5 µm)UPLC-PDA (1.7 µm)GC-FID
Regioisomer Resolution ( Rs​ ) 1.5 (Marginal)> 2.5 (Excellent) N/A (Co-elution/Degradation)
Analysis Run Time ~35 min< 6 min > 45 min
Sensitivity (LOD) 0.05%0.01% 0.1%
Peak Purity Verification No (Single wavelength)Yes (Spectral Homogeneity) No
Thermal Stability Risk LowLow High (Degradation at >300°C)

Synthesis and Impurity Profiling

To validate a method, we must first understand what we are separating. The cyclization of 4-nitrophenylhydrazine with a 1,3-diketone yields the target 5-substituted pyrazole, but sterics and electronic effects inevitably produce the 3-substituted isomer as a minor pathway byproduct.

ImpurityPathway SM Starting Materials (Hydrazine + Diketone) Target 1-Methyl-5-(4-nitrophenyl) -1H-pyrazole (Target API) SM->Target Major Pathway Impurity 1-Methyl-3-(4-nitrophenyl) -1H-pyrazole (Regioisomer Impurity) SM->Impurity Minor Pathway Degradant Oxidative Degradants Target->Degradant Stress/Stability

Fig 1. Synthesis pathway and impurity generation for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole.

Experimental Protocol: UPLC-PDA Method Validation

To ensure trustworthiness, the following UPLC-PDA protocol is designed as a self-validating system . By embedding rigorous System Suitability Testing (SST) criteria into the workflow, the method automatically verifies its own fitness-for-purpose before any sample data is reported.

Step 1: Chromatographic Conditions
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size (e.g., Waters Acquity BEH C18). Causality: The ethylene-bridged hybrid particle resists dissolution at extreme pH and provides high efficiency for resolving the regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. Causality: Formic acid maintains a low pH, suppressing the ionization of any residual basic impurities and minimizing secondary silanol interactions.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: 10% to 60% B

    • 4.0 - 5.0 min: 60% to 95% B (Wash)

    • 5.0 - 6.0 min: 10% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA scanning from 200 nm to 400 nm; extracted wavelength at 280 nm (optimal chromophore absorption for the nitrophenyl group).

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2-micron column frit.

Step 3: System Suitability Testing (SST)

Inject the standard solution in replicate (n=6). The system is validated for the run only if:

  • Retention Time %RSD: ≤1.0%

  • Peak Tailing Factor ( Tf​ ): ≤1.5

  • Theoretical Plates ( N ): ≥15,000

  • Resolution ( Rs​ ): ≥2.0 between the 5-isomer and 3-isomer.

ICH Q2(R2) Validation Results

Following the method development phase, a full validation was executed in accordance with the updated ICH Q2(R2) guidelines[1], which emphasize a lifecycle approach to analytical procedures.

Table 2: UPLC-PDA Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impurities; Peak purity angle < threshold Rs​=2.8 ; Purity Angle: 0.12 < Threshold: 0.25Pass
Linearity & Range R2≥0.999 (From LOQ to 120% of target conc.) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels (50%, 100%, 150%)99.4% - 100.8%Pass
Repeatability %RSD ≤2.0% (n=6 injections of 100% standard)%RSD = 0.6%Pass
Intermediate Precision %RSD ≤2.0% (Different analyst, different day)%RSD = 0.8%Pass
LOD / LOQ Signal-to-Noise 3:1 (LOD) and 10:1 (LOQ)LOD: 0.01% / LOQ: 0.03%Pass
Robustness Stable under deliberate variations (Flow ± 10%, Temp ± 5°C)No significant change in Rs​ or assay valuePass

The Analytical Lifecycle (Quality by Design)

The transition from ICH Q2(R1) to the combined ICH Q14/Q2(R2) framework represents a paradigm shift. We no longer treat method validation as a one-time checkbox. Instead, as visualized below, it is a continuous lifecycle driven by risk assessment and real-world monitoring.

Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Risk Assessment & Design Space ATP->Dev Val Method Validation (ICH Q2(R2)) Accuracy, Precision, Robustness Dev->Val Monitor Lifecycle Management Continuous Verification Val->Monitor Monitor->Dev Feedback Loop

Fig 2. Analytical procedure lifecycle integrating ICH Q14 development and Q2(R2) validation.

By utilizing UPLC-PDA and adhering to this lifecycle approach, laboratories can ensure that the purity testing of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole remains robust, reproducible, and fully compliant with global regulatory expectations.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved March 18, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency. Retrieved March 18, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance for Industry. Retrieved March 18, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds: Profiling 1-methyl-5-(4-nitrophenyl)-1H-pyrazole Against Key Alternatives

Introduction: The Dichotomy of Nitroaromatic Compounds Nitroaromatic compounds (NACs), characterized by one or more nitro groups (–NO2) attached to an aromatic ring, represent a vast and functionally diverse class of che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dichotomy of Nitroaromatic Compounds

Nitroaromatic compounds (NACs), characterized by one or more nitro groups (–NO2) attached to an aromatic ring, represent a vast and functionally diverse class of chemicals. They are foundational in numerous industrial applications, from the synthesis of dyes, polymers, and pesticides to their use as high-energy materials.[1][2] In the realm of medicine, NACs are integral to a range of pharmaceuticals, including antibiotics and anticancer agents.[3][4] This therapeutic utility, however, is intrinsically linked to their potential for toxicity. Many NACs are recognized as environmental pollutants with mutagenic and carcinogenic properties, a consequence of the very chemical reactivity that makes them effective drugs.[1][3]

The biological activity of most NACs, whether therapeutic or toxic, is not inherent to the parent molecule but is unlocked through a process of metabolic activation. This guide provides an in-depth comparison of the cytotoxic profiles of various nitroaromatic compounds, with a specific focus on the nitropyrazole class, represented by 1-methyl-5-(4-nitrophenyl)-1H-pyrazole and its analogues. We will dissect the underlying mechanisms of action, present comparative data, and provide detailed protocols for key cytotoxicity assays, offering researchers and drug development professionals a comprehensive resource for evaluating this critical class of compounds.

Pillar 1: The Mechanism of Action - Bioreductive Activation

The cytotoxicity of nitroaromatic compounds is predominantly driven by their bioreductive metabolism.[4] This process is catalyzed by a variety of flavoenzymes, notably one- and two-electron reductases such as NADPH:cytochrome P450 reductase.[5][6] The core mechanism involves the sequential reduction of the nitro group, a process that is dramatically enhanced under the low-oxygen (hypoxic) conditions characteristic of solid tumor microenvironments.[7][8][9]

This enzymatic reduction generates a cascade of highly reactive intermediates, including the nitro radical anion (ArNO₂⁻•), a nitroso derivative (ArNO), and a hydroxylamine derivative (ArNHOH).[3][7][10] These intermediates are the primary effectors of cytotoxicity and inflict cellular damage through two principal pathways:

  • Oxidative Stress: The nitro radical anion can participate in a futile redox cycle with molecular oxygen. It transfers its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide radical (O₂⁻•). This continuous cycle generates a massive flux of Reactive Oxygen Species (ROS), overwhelming cellular antioxidant defenses and leading to widespread damage to lipids, proteins, and DNA.[3][6][10]

  • Macromolecular Adduct Formation: The highly electrophilic nitroso and hydroxylamine intermediates can form covalent bonds with cellular nucleophiles, particularly DNA and proteins.[3][10] This results in the formation of DNA adducts, which can stall replication, induce mutations, and trigger cell death pathways.

The propensity of a nitroaromatic compound to undergo this activation is closely linked to its one-electron reduction potential (E¹₇). Generally, compounds with a higher (less negative) reduction potential are more easily reduced and tend to exhibit greater cytotoxicity.[5][6]

Fig. 1: Bioreductive activation of nitroaromatics under normoxic vs. hypoxic conditions.

Pillar 2: Comparative Cytotoxicity Analysis

While direct, peer-reviewed cytotoxicity data for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole is not extensively available, a robust comparison can be constructed by examining structurally related nitropyrazoles and contrasting them with other major classes of nitroaromatic compounds. Pyrazoles are a well-established heterocyclic scaffold in medicinal chemistry, with many derivatives showing potent anticancer activity.[11][12] The addition of nitro groups to this scaffold is a key strategy for developing potent cytotoxic agents.[13]

A pivotal study investigated the cytotoxic and genotoxic effects of several nitropyrazole-derived high-energy materials on various rodent and human cell lines.[13] This research provides crucial insights into the structure-activity relationships within the nitropyrazole class. Notably, 1,3-dinitropyrazole (1,3-DNP) and 3,4,5-trinitropyrazole (3,4,5-TNP) demonstrated significant cytotoxicity.[13] The mechanism was linked to the production of ROS and Reactive Nitrogen Species (RNS), leading to DNA damage and the activation of DNA repair pathways.[13]

The table below compares the cytotoxicity of these representative nitropyrazoles with other well-characterized nitroaromatic compounds.

Table 1: Comparative Cytotoxicity of Selected Nitroaromatic Compounds

Compound Class Representative Compound(s) Key Cytotoxic Findings Primary Mechanism(s) Reference(s)
Nitropyrazoles 1,3-Dinitropyrazole (1,3-DNP), 3,4,5-Trinitropyrazole (3,4,5-TNP) Strong cytotoxic and genotoxic effects observed in multiple cell lines (rodent and human). Differentiated HepaRG cells showed some resistance, suggesting metabolic detoxification. ROS/RNS production, DNA damage, activation of DNA repair pathways. [13]
Nitrobenzenes 2,4,6-Trinitrotoluene (TNT) Cytotoxicity in mouse splenocytes increases with higher single-electron reduction potential. Immunotoxic potential is significant. Oxidative stress via redox cycling, formation of alkylating metabolites by NQO1. [6]
Nitroimidazoles Misonidazole, Evofosfamide (TH-302) Hypoxia-selective cytotoxicity. Used as triggers in hypoxia-activated prodrugs (HAPs) to release DNA alkylating agents. Bioreductive activation under hypoxia to release cytotoxic warheads. [8][14]
Nitrofurans Nitrofurantoin Primarily used as an antibiotic. Can induce oxidative stress and DNA damage. Bioreduction to reactive intermediates that damage bacterial DNA and enzymes. [3][4]

| Nitropyridines | N/A | Generally possess high reduction potentials, suggesting a high potential for bioreductive activation and cytotoxicity. | Presumed to be similar to other NACs (bioreduction, oxidative stress). |[5] |

Structure-Activity Relationship (SAR) Insights:

  • Degree of Nitration: The study on nitropyrazoles clearly indicates that increasing the number of nitro groups (e.g., from dinitro- to trinitropyrazole) enhances cytotoxic effects.[13] This is consistent with the general understanding that electron-withdrawing nitro groups raise the compound's reduction potential, facilitating its bioactivation.

  • Aromatic Core: The core heterocyclic or aromatic ring system (pyrazole, benzene, imidazole) dictates the intrinsic electronic properties and reduction potential of the molecule. Nitropyrazoles combine the recognized pharmacological scaffold of pyrazole with the potent bioactivatable nitro group.[11]

  • Substitution Pattern: The position of the nitro group and other substituents on the aromatic ring significantly influences the compound's steric and electronic properties, thereby modulating its interaction with activating enzymes and its overall cytotoxic potency.[5]

Based on this comparative analysis, 1-methyl-5-(4-nitrophenyl)-1H-pyrazole, as a mono-nitrated pyrazole derivative, is predicted to exhibit cytotoxicity through the canonical bioreductive pathway. Its potency would likely be less than that of di- and tri-nitrated pyrazoles but could be significant, especially in cell lines with high nitroreductase activity or under hypoxic conditions.

Pillar 3: Experimental Protocols for Cytotoxicity Assessment

To ensure trustworthy and reproducible data, standardized and validated protocols are essential. The following section details the methodologies for key assays used to evaluate the cytotoxicity of nitroaromatic compounds.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroaromatic compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation Note: It is crucial to run cell-free controls containing the nitroaromatic compound and MTT reagent to check for direct chemical reduction of MTT by the compound, which could lead to false-positive results.[10]

G A Seed Cells (96-well plate) B Add Nitroaromatic Compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan Formation) D->E F Add Solubilizer (e.g., DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC₅₀ G->H

Fig. 2: Workflow for the MTT cell viability assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (necrosis).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (e.g., at 250 x g for 5 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/tetrazolium salt system). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (usually 490 nm).

  • Data Analysis: Use a positive control (cells lysed with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum release.

G A Seed & Treat Cells (as in MTT assay) B Centrifuge Plate A->B C Collect Supernatant B->C D Add LDH Reaction Mixture C->D E Incubate (RT) (Protected from Light) D->E F Read Absorbance (~490 nm) E->F G Calculate % Cytotoxicity F->G

Fig. 3: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Perspectives

The cytotoxic potential of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole and related nitroaromatic compounds is fundamentally linked to their capacity for bioreductive activation. This process, which is amplified in hypoxic environments, generates reactive intermediates that induce cell death via oxidative stress and macromolecular damage. Comparative analysis indicates that nitropyrazoles are a potent class of cytotoxic agents, with efficacy being closely tied to the degree of nitration.

While direct experimental data for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole remains to be established, its structural features strongly suggest a cytotoxic profile consistent with other mono-nitroaromatic compounds. Future research should focus on direct, head-to-head comparisons of this compound against dinitro- and trinitro-pyrazoles, as well as representatives from other nitroaromatic classes like nitrobenzenes and nitroimidazoles. Such studies, conducted across a panel of cancer cell lines with varying nitroreductase expression levels and under both normoxic and hypoxic conditions, will be critical for fully elucidating its therapeutic potential and toxicological risks. The application of the robust assay protocols detailed herein will ensure the generation of high-quality, reliable data to guide further drug development efforts.

References

  • Misevičius, L., & Anusevičius, Ž. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(8), 1279. [Link]

  • Matiusha, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals, 17(8), 978. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Gooch, J. R., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2205-2212. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Parales, R. E., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Basset, C., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712. [Link]

  • García-Gutiérrez, P., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Kalesnikas, G., et al. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. Cell Biology and Toxicology, 24(4), 317-327. [Link]

  • Al-Said, M. S., et al. (2012). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 59(1), 143-150. [Link]

  • Pyrazole derivatives with various biological activities. (n.d.). MDPI. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). MDPI. [Link]

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(10), 2095-2129. [Link]

  • Structure-activity studies with cytotoxic anthrapyrazoles. (1998). ResearchGate. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. [Link]

  • Edwards, D. I., et al. (1982). Structure-cytotoxicity relationships of nitroimidazoles in an in vitro system. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 791-793. [Link]

  • Gaber, Z. B., & Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1055. [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). Iraqi Journal of Pharmaceutical Sciences, 29(1), 148-161. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). ResearchGate. [Link]

  • A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2016). MedChemComm, 7(5), 943-951. [Link]

  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. (2023). Bangladesh Pharmaceutical Journal, 26(1), 95-103. [Link]

  • Reaction mechanisms of nitro compounds. (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.